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  • Product: 2-(Carboxymethyl)-4-nitrobenzoic acid
  • CAS: 134441-61-5; 39585-32-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-(Carboxymethyl)-4-nitrobenzoic Acid (CAS 39585-32-5) in Advanced Organic Synthesis and Drug Discovery

Executive Summary 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5)[1], widely referred to in literature as 4-nitrohomophthalic acid[2], is a highly versatile, bifunctional organic building block. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5)[1], widely referred to in literature as 4-nitrohomophthalic acid[2], is a highly versatile, bifunctional organic building block. Characterized by a dicarboxylic acid motif and a strongly electron-withdrawing nitro group, it serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds. Its primary application lies in the construction of indenoisoquinolines and isocoumarins[3][4], which are high-value targets in modern oncology and medicinal chemistry.

This whitepaper provides a comprehensive mechanistic analysis of its physicochemical properties, structural rationale, and step-by-step experimental workflows for its application in drug discovery.

Chemical Identity & Physicochemical Profiling

The synthetic utility of 2-(carboxymethyl)-4-nitrobenzoic acid is dictated by its unique structural geometry. The proximity of the carboxymethyl group at the 2-position to the primary carboxylic acid at the 1-position facilitates facile intramolecular dehydration, forming a highly reactive homophthalic anhydride[4]. Furthermore, the nitro group at the 4-position significantly alters the electronic landscape of the molecule, increasing the electrophilicity of the resulting anhydride and directing subsequent nucleophilic attacks[4].

Table 1: Physicochemical Properties of 2-(Carboxymethyl)-4-nitrobenzoic acid

PropertyValueReference
IUPAC Name 2-(Carboxymethyl)-4-nitrobenzoic acid[1]
CAS Number 39585-32-5[1]
Molecular Formula C9H7NO6
Molecular Weight 225.15 g/mol [1]
Exact Mass 225.0273 Da[1]
Topological Polar Surface Area 120 Ų[1]
XLogP3 0.7[1]
Melting Point ~180-182 °C[5]
Physical Form Off-white to slight yellow solid[6]

Mechanistic Utility in Drug Discovery: Indenoisoquinoline Top1/TDP1 Inhibitors

The Causality of Structural Selection

Indenoisoquinolines are a potent class of non-camptothecin Topoisomerase I (Top1) inhibitors. The selection of 2-(carboxymethyl)-4-nitrobenzoic acid as a starting material is not arbitrary; it is a strategic choice to incorporate a nitro group at the 3-position of the final indenoisoquinoline core[4].

Empirical data demonstrates that this specific 3-nitro substitution significantly enhances Top1 inhibition[4]. Mechanistically, the nitro group participates in a critical water-mediated hydrogen-bonding network with the DNA backbone within the Top1-DNA cleavage complex. This interaction stabilizes the complex, prevents DNA ligation, and ultimately triggers apoptosis due to unresolved double-strand breaks[4].

MOA Drug 3-Nitroindenoisoquinoline Core Top1 Topoisomerase I (Top1) Cleavage Complex Drug->Top1 Intercalates & Stabilizes TDP1 Tyrosyl-DNA Phosphodiesterase I (TDP1) Drug->TDP1 Inhibits Repair Mechanism DNA Unresolved DNA Double-Strand Breaks Top1->DNA Prevents DNA Ligation TDP1->DNA Fails to Repair Lesions Apop Cancer Cell Apoptosis DNA->Apop Triggers Cell Death

Dual inhibition mechanism of Top1 and TDP1 by indenoisoquinolines.

Experimental Workflows & Protocols

The synthesis of 3-nitroindenoisoquinolines from CAS 39585-32-5 requires a self-validating sequence of dehydration, condensation, and oxidative cyclization[4].

Table 2: Reagent Selection Matrix for Indenoisoquinoline Synthesis

Reaction StepReagent ChoiceMechanistic Rationale
Dehydration Acetyl Chloride (AcCl)Acts as a mild dehydrating agent to form the anhydride without thermal decomposition of the nitro group.
Condensation Chloroform (CHCl3), RefluxProvides sufficient thermal energy for Schiff base attack on the anhydride while maintaining intermediate stability.
Acid Activation Thionyl Chloride (SOCl2)Converts the sterically hindered cis-carboxylic acid into a highly electrophilic acyl chloride.
Cyclization Aluminum Chloride (AlCl3)Lewis acid catalyst that facilitates intramolecular Friedel-Crafts acylation to close the indeno ring.
Protocol 1: Synthesis of 4-Nitrohomophthalic Anhydride
  • Preparation: Suspend 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 equiv) in neat acetyl chloride (AcCl).

  • Dehydration: Heat the mixture to reflux. Causality: AcCl acts as both the solvent and the dehydrating agent. Refluxing drives the equilibrium toward the anhydride by consuming the generated water (forming acetic acid and HCl gas), ensuring complete conversion without the harsh thermal degradation associated with purely thermal dehydration[4].

  • Isolation: Once the solution clarifies, evaporate the excess AcCl under reduced pressure to yield 4-nitrohomophthalic anhydride as a highly reactive solid. Use immediately in the next step to prevent hydrolytic reversion.

Protocol 2: Schiff Base Condensation and Oxidative Cyclization
  • Condensation: Dissolve the freshly prepared 4-nitrohomophthalic anhydride and a pre-formed Schiff base (imine) (1.1 equiv) in anhydrous chloroform (CHCl3). Reflux the mixture to form the cis-isoquinolonic acid intermediate[4].

  • Acid Activation: Isolate the cis-acid and treat it with neat thionyl chloride (SOCl2) at room temperature for 16 hours. Causality: The carboxylic acid is too unreactive for direct Friedel-Crafts acylation. SOCl2 converts it into a highly electrophilic acyl chloride, preparing it for ring closure[4].

  • Friedel-Crafts Cyclization: Remove excess SOCl2 in vacuo. Dissolve the resulting syrup in 1,2-dichloroethane and add anhydrous aluminum chloride (AlCl3). Causality: AlCl3 is a strong Lewis acid that coordinates with the acyl chloride, generating an acylium ion that undergoes intramolecular electrophilic aromatic substitution to close the rigid indeno ring[4].

  • Quenching & Purification: Quench the reaction with ice water, extract with organic solvents, and purify via column chromatography to isolate the 3-nitroindenoisoquinoline.

SynthesisWorkflow A 4-Nitrohomophthalic Acid (CAS: 39585-32-5) B 4-Nitrohomophthalic Anhydride A->B AcCl, Reflux (Dehydration) D cis-Isoquinolonic Acid Intermediate B->D Condensation (CHCl3, Reflux) C Schiff Base (Imine) C->D Condensation E 3-Nitroindenoisoquinoline (Top1 Inhibitor) D->E 1. SOCl2 2. AlCl3

Synthetic pathway from 39585-32-5 to 3-nitroindenoisoquinolines.

Alternative Synthetic Applications

Beyond indenoisoquinolines, 2-(carboxymethyl)-4-nitrobenzoic acid is utilized in several other key synthetic methodologies:

  • Isocoumarin Synthesis: Condensation of 4-nitrohomophthalic acid with aromatic aldehydes in the presence of piperidine yields 3-aryl-7-nitro-3,4-dihydroisocoumarins, which are valuable precursors for biologically active natural product analogs[3].

  • Mitsunobu Reactions: Due to its dual carboxylic acid functionality, the compound can serve as an acidic nucleophile in Mitsunobu reactions. It participates in nucleophilic substitution with inversion of configuration at chiral alcohol centers, facilitating C-O bond formation[7].

Sources

Exploratory

Solvation Dynamics and Handling Protocols for 2-(Carboxymethyl)-4-nitrobenzoic Acid in Organic Solvents

Executive Summary 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS: 39585-32-5), also known as 4-nitrohomophthalic acid, is a highly functionalized dicarboxylic acid. In modern drug discovery, it serves as a critical structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Carboxymethyl)-4-nitrobenzoic acid (CAS: 39585-32-5), also known as 4-nitrohomophthalic acid, is a highly functionalized dicarboxylic acid. In modern drug discovery, it serves as a critical structural precursor for the synthesis of nitrated indenoisoquinolines—a class of potent dual Topoisomerase I (Top1) and Tyrosyl-DNA Phosphodiesterase I (TDP1) inhibitors used in targeted anticancer therapies[1].

Because the molecule contains both a highly polar, electron-withdrawing nitro group and two hydrogen-bonding carboxylic acid moieties, its behavior in organic solvents is complex. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic solubility charts. Here, we will dissect the causality of its solvation mechanics and provide a self-validating experimental protocol to ensure absolute concentration accuracy for downstream biological assays and synthetic workflows.

Physicochemical Properties & Solvation Mechanics

To predict and manipulate the solubility of 2-(Carboxymethyl)-4-nitrobenzoic acid, we must first analyze its physicochemical baseline[2].

Table 1: Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C₉H₇NO₆High heteroatom-to-carbon ratio dictates strong polarity.
Molecular Weight 225.15 g/mol Ideal size for rapid solvation once lattice energy is overcome.
H-Bond Donors 2Capable of forming rigid intermolecular dimers in the solid state.
H-Bond Acceptors 6Highly susceptible to solvation by protic and polar aprotic solvents.
XLogP3-AA 0.7Indicates moderate lipophilicity; poor solubility in purely non-polar media.
Log S (Ali) -2.85 to -3.3Classified as "Moderately Soluble" to "Soluble" in standard predictive models[3].
The Causality of Solvation

In its solid crystalline state, 2-(Carboxymethyl)-4-nitrobenzoic acid forms a robust lattice driven by strong intermolecular hydrogen bonding between the two carboxylic acid groups (dimerization). Furthermore, the nitro group at the para position relative to the carboxymethyl group withdraws electron density from the aromatic ring, increasing the acidity of the carboxylic protons.

To achieve complete dissolution, the chosen organic solvent must provide a solvation energy that exceeds this high lattice energy. Solvents that merely rely on Van der Waals dispersion forces (e.g., hexane, toluene) will fail. Successful solvation requires a solvent capable of aggressive hydrogen-bond disruption and dielectric shielding.

Solvation Solid Solid State (Strong H-Bond Dimers) Interaction Solute-Solvent Interaction (Dielectric Shielding) Solid->Interaction Addition Solvent Polar Aprotic Solvent (DMSO / DMF) Solvent->Interaction Solvation Energy Solution Fully Solvated Monomers (Active State) Interaction->Solution Overcomes Lattice Energy

Fig 1: Thermodynamic pathway of 4-nitrohomophthalic acid solvation in polar aprotic solvents.

Solubility Matrix in Organic Solvents

Based on the mechanistic principles outlined above, the solubility profile of 2-(Carboxymethyl)-4-nitrobenzoic acid can be categorized by solvent class.

Table 2: Empirical Solubility Matrix
Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Polar Aprotic DMSO, DMFExcellent (>100 mM)High dielectric constant and strong H-bond accepting oxygen atoms rapidly disrupt carboxylic dimers.
Polar Protic Ethanol, MethanolGood (~50 mM)Alcohols act as both H-bond donors and acceptors, effectively solvating the molecule, though kinetic energy (heat/sonication) is required.
Ethers THF, 1,4-DioxaneModerate Sufficient polarity for synthetic applications, but lower capacity than DMSO.
Non-Polar Hexane, Toluene, DCMInsoluble Lack of H-bond capability prevents the disruption of the solid-state crystal lattice.

Protocol: Self-Validating Preparation of 100 mM Stock Solutions

In drug development, assuming a compound is fully dissolved based purely on visual inspection is a critical error. Micro-suspensions can lead to inaccurate dosing in Top1-TDP1 cleavage assays[1]. The following protocol is designed as a self-validating system , ensuring that the nominal concentration matches the actual dissolved concentration.

Step-by-Step Methodology
  • Gravimetric Aliquoting:

    • Action: Weigh exactly 22.51 mg of 2-(Carboxymethyl)-4-nitrobenzoic acid powder into a sterile, amber glass vial (amber glass prevents potential UV-induced degradation of the nitroaromatic system).

  • Solvent Addition:

    • Action: Add 1.0 mL of anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO).

    • Causality: Anhydrous DMSO prevents the carboxylic acid groups from hydrating, which can alter the compound's reactivity in downstream anhydrous synthetic steps.

  • Kinetic Disruption:

    • Action: Vortex for 30 seconds, followed by water-bath sonication at room temperature for 5 minutes.

    • Causality: Acoustic cavitation provides localized mechanical energy to rapidly shatter the intermolecular hydrogen bonds without exposing the bulk solution to degrading thermal stress.

  • Validation Checkpoint 1 (Optical):

    • Action: Hold the vial against a strong light source. The solution must be perfectly clear with no Tyndall effect (light scattering). If turbid, warm to 37°C for 5 minutes and re-sonicate.

  • Validation Checkpoint 2 (Analytical QC):

    • Action: Withdraw a 10 µL aliquot, dilute to 100 µM in mobile phase, and inject into an HPLC-UV system (monitoring at ~254 nm).

    • Causality: Comparing the Area Under the Curve (AUC) against a known standard curve guarantees that 100% of the weighed mass is in solution, validating the integrity of the stock.

  • Storage:

    • Action: Aliquot into single-use 100 µL volumes and store at -20°C in a desiccator. Avoid freeze-thaw cycles.

Workflow Weigh 1. Gravimetric Aliquot (22.51 mg) AddSolvent 2. Add Anhydrous DMSO (1.0 mL for 100 mM) Weigh->AddSolvent Mix 3. Kinetic Disruption (Vortex/Sonicate 5 min) AddSolvent->Mix Inspect 4. Visual Inspection Clear or Turbid? Mix->Inspect QC 5. HPLC/UV-Vis QC Verify Concentration Inspect->QC Clear Solution Adjust Heat to 37°C or Add Solvent Inspect->Adjust Turbid Suspension Store 6. Aliquot & Store (-20°C, Desiccated) QC->Store QC Pass Adjust->Mix

Fig 2: Standardized, self-validating workflow for the preparation and quality control of DMSO stock solutions.

Downstream Applications & Solvent Compatibility

The choice of organic solvent during the initial dissolution phase dictates the success of subsequent applications:

  • Synthetic Chemistry (Indenoisoquinoline Synthesis): If 2-(Carboxymethyl)-4-nitrobenzoic acid is being converted into an acyl chloride using thionyl chloride (SOCl₂), DMF or THF must be used instead of DMSO. DMSO is incompatible with SOCl₂ and can trigger violent, unwanted Swern-type oxidations[1].

  • Biological Assays (Top1-TDP1 Inhibition): For in vitro cleavage assays, DMSO is the gold standard. However, because DMSO is cytotoxic and can denature proteins at high concentrations, the 100 mM stock must be serially diluted in aqueous assay buffer so that the final DMSO concentration in the biological well remains strictly below 1% v/v .

References

  • PubChem . "2-(Carboxymethyl)-4-nitrobenzoic acid | C9H7NO6 | CID 7172025". National Center for Biotechnology Information. URL:[Link]

  • Nguyen, T. X., et al. "Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10-Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors". Journal of Medicinal Chemistry, 2015. URL:[Link]

Sources

Foundational

The Emerging Potential of 2-(Carboxymethyl)-4-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

Abstract The confluence of distinct chemical functionalities within a single molecular framework presents a fertile ground for innovation in medicinal chemistry. 2-(Carboxymethyl)-4-nitrobenzoic acid, a molecule featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of distinct chemical functionalities within a single molecular framework presents a fertile ground for innovation in medicinal chemistry. 2-(Carboxymethyl)-4-nitrobenzoic acid, a molecule featuring a nitroaromatic ring dually substituted with carboxymethyl and carboxyl groups, represents one such scaffold of untapped potential. This technical guide provides an in-depth exploration of the prospective applications of this compound for researchers, scientists, and drug development professionals. By dissecting the roles of its constituent moieties—the nitro group as a versatile pharmacophore and latent reactive handle, and the dicarboxylic acids as key mediators of target interaction and solubility—we delineate a strategic roadmap for its exploitation in modern drug discovery. This guide will traverse its potential as a novel scaffold for kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, a foundational building block for new antimicrobial agents, and a pivotal component in the design of hypoxia-activated prodrugs. Each proposed application is substantiated with detailed synthetic strategies, comprehensive experimental protocols for biological evaluation, and illustrative data representations to empower researchers in their quest for next-generation therapeutics.

Introduction: Unveiling a Scaffold of Opportunity

The relentless pursuit of novel chemical entities with therapeutic promise is the driving force of medicinal chemistry. The strategic selection of a starting scaffold is a critical determinant of success in any drug discovery campaign. 2-(Carboxymethyl)-4-nitrobenzoic acid emerges as a molecule of significant interest due to the convergence of three key functional groups on a phenyl ring: a nitro group, a carboxylic acid, and a carboxymethyl group. This unique 1,2,4-trisubstituted aromatic architecture offers a trifecta of opportunities for molecular exploration and therapeutic design.

The nitroaromatic moiety is a well-established pharmacophore in its own right, contributing to the biological activity of numerous approved drugs, particularly in the antimicrobial and anticancer arenas.[1] Beyond its intrinsic activity, the nitro group serves as a versatile chemical handle, readily transformable into an amino group, which opens up a vast landscape for further chemical diversification.[1] The presence of two carboxylic acid groups, with differing pKa values and spatial orientations, provides a rich platform for establishing critical interactions with biological targets through hydrogen bonding and electrostatic interactions.[2] These acidic moieties also favorably influence the molecule's aqueous solubility, a crucial parameter for drug development.

This guide will illuminate the latent potential of 2-(Carboxymethyl)-4-nitrobenzoic acid by proposing and substantiating several compelling avenues for its application in medicinal chemistry. We will explore its utility as a rigid scaffold for the design of enzyme inhibitors, a versatile building block for the synthesis of novel bioactive compounds, and a trigger for targeted drug release in the tumor microenvironment.

Physicochemical Properties of 2-(Carboxymethyl)-4-nitrobenzoic Acid

A thorough understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery program. These properties govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C9H7NO6
Molecular Weight 225.15 g/mol
XLogP3 0.7
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bond Count 3

The presence of two carboxylic acid groups and a nitro group contributes to a relatively low calculated LogP (XLogP3) of 0.7, suggesting good aqueous solubility. The molecule possesses both hydrogen bond donors and acceptors, enabling it to participate in a variety of interactions with biological macromolecules.

Application I: A Novel Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The rigid phenyl ring of 2-(Carboxymethyl)-4-nitrobenzoic acid, adorned with multiple points for functionalization, presents an attractive scaffold for the design of novel kinase inhibitors.

Rationale and Design Strategy

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The ortho-disposed carboxymethyl and carboxyl groups of our subject molecule can be envisioned as precursors to a variety of heterocyclic ring systems, such as quinazolinones, through cyclization reactions.[1][4] The nitro group can be retained as a potential pharmacophore or reduced to an amine to enable further derivatization, allowing for the exploration of the solvent-exposed region of the kinase active site.

G cluster_0 Scaffold-Based Kinase Inhibitor Design Start 2-(Carboxymethyl)-4- nitrobenzoic acid Step1 Cyclization to form heterocyclic core (e.g., Quinazolinone) Start->Step1 e.g., with formamide Step2 Reduction of nitro group to amine Step1->Step2 e.g., SnCl2, HCl Step3 Derivatization of amine (Amide/Sulfonamide formation) Step2->Step3 Explore solvent-exposed region Step4 Kinase Inhibition Assay Step3->Step4 Step5 Structure-Activity Relationship (SAR) Studies Step4->Step5 Iterative Optimization Lead Lead Kinase Inhibitor Step5->Lead G cluster_1 PARP Inhibitor Synthesis Workflow Start 2-(Carboxymethyl)-4- nitrobenzoic acid Step1 Cyclization with hydrazine to form phthalazinone core Start->Step1 Step2 Reduction of nitro group Step1->Step2 e.g., Fe/NH4Cl Step3 Functionalization of amine (e.g., Suzuki coupling) Step2->Step3 Explore adenine-ribose pocket Step4 PARP Inhibition Assay Step3->Step4 Step5 SAR and Optimization Step4->Step5 Lead Lead PARP Inhibitor Step5->Lead G cluster_2 Nitroreductase-Activated Prodrug Mechanism Prodrug Prodrug (2-(Carboxymethyl)-4-nitrobenzoic acid -Linker-Drug) NTR Nitroreductase (NTR) (Hypoxic Tumor Cells) Prodrug->NTR Reduction Reduction of Nitro Group to Amino Group NTR->Reduction Cascade Self-immolative Linker Cleavage Reduction->Cascade Release Active Drug Release Cascade->Release Toxicity Selective Tumor Cell Cytotoxicity Release->Toxicity

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Hydroxyindenoisoquinolines via 4-Nitrohomophthalic Acid

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application: Synthesis of Dual Topoisomerase I (Top1) and Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors Introduction & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application: Synthesis of Dual Topoisomerase I (Top1) and Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors

Introduction & Mechanistic Rationale

Human DNA topoisomerase I (Top1) is an essential enzyme that resolves DNA supercoiling during replication and transcription by creating transient single-strand breaks[1]. While camptothecins (CPTs) are established Top1 inhibitors, they suffer from severe limitations, including chemical instability (lactone ring opening) and rapid reversibility of the Top1 cleavage complex upon drug removal.

Indenoisoquinolines (e.g., indotecan and indimitecan) represent a superior class of non-camptothecin Top1 inhibitors. They intercalate into the DNA-Top1 cleavage complex, preventing DNA religation and inducing double-strand breaks without the hydrolytic instability characteristic of CPTs[1][2]. Furthermore, tumor cells often upregulate Tyrosyl-DNA phosphodiesterase I (TDP1) to repair Top1-mediated DNA damage, leading to drug resistance. Hydroxylated and nitrated indenoisoquinolines synthesized from 4-nitrohomophthalic acid have emerged as highly potent dual Top1-TDP1 inhibitors, effectively shutting down the tumor's primary repair mechanism[1][3].

MoA DNA DNA Supercoils Cleavage DNA-Top1 Cleavage Complex DNA->Cleavage Top1 binding & nicking Top1 Topoisomerase I (Top1) Top1->Cleavage DSB Double-Strand Breaks Cleavage->DSB Replication fork collision Drug Hydroxyindenoisoquinoline (Dual Inhibitor) Drug->Cleavage Intercalation & Stabilization TDP1 TDP1 Repair Enzyme Drug->TDP1 Inhibits repair DSB->TDP1 Recruits repair machinery Apoptosis Tumor Cell Death DSB->Apoptosis Unrepaired damage TDP1->Cleavage Hydrolyzes phosphotyrosyl bond

Figure 1: Mechanism of Action for Dual Top1/TDP1 Inhibition by Hydroxyindenoisoquinolines.

Synthetic Strategy: The Anhydride-Schiff Base Condensation

The indenoisoquinoline core can be constructed via several routes, including Suzuki–Miyaura cross-coupling or condensation of indenoisochromenone. However, the oxidative cyclization of a cis-isoquinolonic acid —produced by condensing a homophthalic anhydride with a Schiff base—is the most versatile and scalable method[4].

To synthesize highly active nitrated hydroxyindenoisoquinolines (specifically the 7-, 8-, 9-, and 10-hydroxy series), 4-nitrohomophthalic acid is utilized as the critical starting material[1][4]. The presence of the nitro group not only contributes to the final molecule's binding affinity in the Top1-DNA pocket but also activates the anhydride for efficient condensation.

Causality in Reagent Selection:
  • Fuming Nitric Acid: Required for the regioselective nitration of homophthalic acid to yield the 4-nitro derivative[5].

  • Acetyl Chloride: Acts as a dehydrating agent to convert the diacid into 4-nitrohomophthalic anhydride without requiring harsh thermal conditions that might degrade the nitroaromatic ring[5].

  • Thionyl Chloride (SOCl2) & Aluminum Chloride (AlCl3): SOCl2 converts the cis-acid to an acid chloride. The subsequent addition of AlCl3 serves a dual purpose: it catalyzes the intramolecular Friedel-Crafts acylation to close the five-membered ring, and simultaneously cleaves the benzyl ether protecting group to reveal the free hydroxyl group[4].

SynthesisWorkflow Step1 Homophthalic Acid Fuming HNO3, 0°C to RT Step2 4-Nitrohomophthalic Acid Acetyl Chloride, Reflux Step1->Step2 Nitration (71% yield) Step3 4-Nitrohomophthalic Anhydride Schiff Base, CHCl3, RT Step2->Step3 Dehydration (71% yield) Step4 cis-Isoquinolonic Acid 1. SOCl2, RT 2. AlCl3, 1,2-DCE Step3->Step4 Condensation Step5 Hydroxyindenoisoquinoline Final Dual Inhibitor Step4->Step5 Friedel-Crafts Cyclization & Debenzylation

Figure 2: Synthetic workflow from homophthalic acid to hydroxyindenoisoquinolines.

Step-by-Step Experimental Protocols

Note: All procedures involving fuming nitric acid and thionyl chloride must be performed in a well-ventilated fume hood using appropriate PPE.

Protocol 3.1: Synthesis of 4-Nitrohomophthalic Acid and Anhydride

Objective: Prepare the activated electrophile for Schiff base condensation[4][5].

  • Nitration: Slowly add homophthalic acid (10.0 g, 55.5 mmol) to fuming HNO3 (35 mL) at 0 °C in a round-bottom flask.

  • Reaction: Once addition is complete, warm the clear-yellow solution to room temperature. Stir continuously for 5 hours. A white precipitate will form.

  • Quenching & Isolation: Slowly add crushed ice to the cloudy mixture until the total volume is doubled. Sonicate the mixture until the ice melts.

  • Filtration: Filter the precipitate under vacuum and wash thoroughly with cold H2O. Dry to afford 4-nitrohomophthalic acid as an amorphous white solid (Yield: ~8.83 g, 71%)[5].

  • Dehydration: Suspend the diacid (8.83 g, 39.2 mmol) in acetyl chloride (30 mL). Heat the mixture at reflux for 4 hours.

  • Purification: Evaporate the yellow solution to dryness. Filter the resulting residue and wash with a 50% CHCl3/hexane solution to yield 4-nitrohomophthalic anhydride as a pale-yellow solid (Yield: ~5.75 g, 71%)[5].

Protocol 3.2: Schiff Base Formation and Condensation

Objective: Form the cis-isoquinolonic acid intermediate[4][5].

  • Schiff Base Preparation: Treat a benzyloxybenzaldehyde derivative (e.g., 4-benzyloxybenzaldehyde) with 3-bromopropylamine hydrobromide and triethylamine (Et3N) in CHCl3 over anhydrous Na2SO4 at 23 °C. Filter to obtain the Schiff base solution.

  • Condensation: Cool the Schiff base solution to 0 °C. Add 4-nitrohomophthalic anhydride (1 equivalent) portion-wise.

  • Incubation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (23 °C) and stir for an additional 3–12 hours.

  • Workup: Wash the organic layer with dilute HCl and brine, dry over MgSO4, and concentrate in vacuo to isolate the cis-acid intermediate in high purity[4].

Protocol 3.3: Oxidative Cyclization and Deprotection

Objective: Construct the pentacyclic core and unmask the hydroxyl group[4].

  • Acid Chloride Formation: Dissolve the cis-acid in neat SOCl2. Stir at room temperature for 16 hours.

  • Concentration: Remove excess SOCl2 under reduced pressure to yield a yellow syrup. Crucial Step: Ensure complete removal of SOCl2 to prevent side reactions in the next step.

  • Friedel-Crafts Acylation: Dissolve the syrup in anhydrous 1,2-dichloroethane. Cool to 0 °C and add anhydrous AlCl3 (3-5 equivalents).

  • Cyclization/Debenzylation: Allow the reaction to warm to 23 °C and stir until TLC indicates complete consumption of the starting material. The AlCl3 facilitates both the ring closure and the cleavage of the benzyl ether[4].

  • Quenching: Carefully quench with ice water. Extract with CHCl3, dry, and purify via silica gel flash column chromatography to afford the benzyl-free hydroxyindenoisoquinoline[5].

Quantitative Data & Yield Analysis

The 9-hydroxyindenoisoquinoline series synthesized via this route demonstrates exceptional biological activity, surpassing the clinical standard Camptothecin (CPT) in Top1 inhibition assays[1][3].

Table 1: Synthetic Yields and Biological Potency Comparison

Compound / IntermediateSynthetic StepYield (%)Top1 Inhibition (Relative to CPT)TDP1 Inhibition (IC50)
4-Nitrohomophthalic Acid Nitration71%N/AN/A
4-Nitrohomophthalic Anhydride Dehydration71%N/AN/A
Camptothecin (CPT) StandardN/A1.0x (Baseline)Inactive
9-Hydroxy-3-nitroindenoisoquinoline Cyclization65-80%>10x more potent (active at 5 nM) Potent Dual Inhibitor

Data Note: One specific member of the 9-hydroxy series produced a highly stable ternary drug–DNA–Top1 cleavage complex at just 5 nM, demonstrating significantly greater stability than CPT[1][3].

References

  • Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10-Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)–Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and biological evaluation of nitrated 7-, 8-, 9-, and 10-hydroxyindenoisoquinolines as potential dual topoisomerase I (Top1)-tyrosyl-DNA phosphodiesterase I (TDP1) inhibitors - PubMed National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors - PMC National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biological Evaluation of the First Triple Inhibitors of Human Topoisomerase 1, Tyrosyl–DNA Phosphodiesterase 1 (Tdp1), and Tyrosyl–DNA Phosphodiesterase 2 (Tdp2) - PMC National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel Indenoisoquinoline Topoisomerase I Inhibitors - Mark Cushman Grantome URL:[Link]

  • Cyclic Anhydrides in Formal Cycloadditions and Multicomponent Reactions Chemical Reviews - ACS Publications URL:[Link]

Sources

Application

Application Note: 2-(Carboxymethyl)-4-nitrobenzoic Acid as a Privileged Precursor for Heterocyclic Synthesis

Executive Summary In the realm of modern drug discovery and complex molecule synthesis, the selection of highly reactive, multifunctional building blocks is paramount. 2-(Carboxymethyl)-4-nitrobenzoic acid (commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and complex molecule synthesis, the selection of highly reactive, multifunctional building blocks is paramount. 2-(Carboxymethyl)-4-nitrobenzoic acid (commonly known as 4-nitrohomophthalic acid; CAS: 39585-32-5) serves as a highly privileged precursor[1][2]. This application note details the structural advantages, mechanistic causality, and validated protocols for utilizing this compound in the synthesis of diverse heterocyclic scaffolds, including indenoisoquinolines, isocoumarins, and isoquinolin-1-ones.

Chemical & Structural Profiling

  • IUPAC Name: 2-(Carboxymethyl)-4-nitrobenzoic acid

  • CAS Registry Number: 39585-32-5 (also referenced as 3898-66-6 in historical archives)[1][3]

  • Molecular Formula: C₉H₇NO₆[2]

  • Molecular Weight: 225.15 g/mol [2]

  • Key Structural Features: An active methylene group, an aliphatic carboxylic acid, an aromatic carboxylic acid, and a highly electron-withdrawing nitro group at the para position relative to the acetic acid moiety.

Mechanistic Causality: The "Why" Behind the Reactivity

The synthetic utility of 2-(carboxymethyl)-4-nitrobenzoic acid is driven by two synergistic electronic and geometric effects:

  • Enhanced Methylene Acidity (Thermodynamic Activation): The methylene group is flanked by a carboxylate and an aromatic ring. The presence of the para-nitro group significantly enhances the acidity of these methylene protons via strong inductive and resonance electron withdrawal. This lowers the pKa sufficiently to allow deprotonation by mild organocatalysts (e.g., piperidine), generating a highly nucleophilic carbanion without risking unwanted side reactions like decarboxylation[4].

  • Proximity-Driven Intramolecular Trapping (Kinetic Advantage): The ortho-relationship of the two acid moieties creates an ideal geometric arrangement for tandem reactions. Following an initial intermolecular Knoevenagel-type condensation with an electrophile (such as an aldehyde or a Schiff base), the adjacent aromatic carboxyl group acts as a built-in electrophilic trap. This drives spontaneous intramolecular cyclization (lactonization or lactamization), rapidly assembling stable six-membered heterocyclic rings[4][5].

  • Downstream Diversification: The nitro group is not merely an electronic activator; it serves as a robust synthetic handle. Post-cyclization, it can be readily reduced to an amine (e.g., yielding 6-aminoisoquinoline derivatives), opening pathways for Buchwald-Hartwig aminations, diazotization, or targeted kinase inhibitor development[6][7].

Visualizing the Synthetic Workflow

G Start 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS: 39585-32-5) Anhydride 4-Nitrohomophthalic Anhydride (Reactive Intermediate) Start->Anhydride Dehydration (Ac2O or SOCl2) Isocoumarin 3,4-Dihydroisocoumarins (Bioactive Scaffolds) Start->Isocoumarin Condensation (Piperidine catalyst) Isoquinoline Substituted Isoquinolines (Kinase Inhibitors) Start->Isoquinoline Urea / POCl3 Cyclization & Chlorination Indenoisoquinoline Indenoisoquinolines (Top1 Inhibitors) Anhydride->Indenoisoquinoline Condensation & Cyclization Schiff Schiff Base (Imine) Schiff->Indenoisoquinoline Aldehyde Aromatic Aldehyde Aldehyde->Isocoumarin

Fig 1. Synthetic pathways of 2-(Carboxymethyl)-4-nitrobenzoic acid to diverse heterocycles.

Quantitative Data Summary

Target ScaffoldCo-Reactants / CatalystReaction TypeTypical YieldPrimary Biological Application
Indenoisoquinolines Schiff base, CHCl₃Condensation & Cyclization70–85%Topoisomerase I / TDP1 Dual Inhibitors[5]
3,4-Dihydroisocoumarins Aromatic aldehyde, PiperidineKnoevenagel & Lactonization60–80%Antimicrobials / Bioactive Scaffolds[4]
3-Chloro-6-nitroisoquinolin-1-ol Urea, then POCl₃Cyclization & Chlorination50–65%Kinase Inhibitor Building Blocks[7]

Validated Experimental Protocols

Protocol A: Synthesis of Indenoisoquinoline Precursors (Cis-Acid)

Indenoisoquinolines are critical targets for Topoisomerase I inhibition in oncology. This protocol isolates the necessary cis-acid intermediate.[5]

Step-by-Step Methodology:

  • Anhydride Formation (Activation): Suspend 2-(carboxymethyl)-4-nitrobenzoic acid in acetyl chloride or acetic anhydride and reflux until the mixture becomes homogeneous. Causality: Dehydration forms 4-nitrohomophthalic anhydride, activating the carboxylate for nucleophilic attack. Self-Validation: Monitor via IR spectroscopy; the appearance of dual anhydride carbonyl stretches (~1780 and 1740 cm⁻¹) confirms completion.

  • Condensation: Dissolve the resulting anhydride and a selected Schiff base (imine) in anhydrous chloroform (CHCl₃) or 1,2-dichloroethane. Stir at room temperature for 12–16 hours.

  • Diastereomeric Resolution (The "Why"): The reaction inherently produces a mixture of cis and trans diastereomers of the target acid. To resolve this, boil the crude mixture in CHCl₃. Causality: The trans acid exhibits higher solubility in boiling CHCl₃. Hot filtration allows the pure cis acid to be isolated as a solid precipitate, ensuring high stereofidelity for subsequent oxidative cyclization[5].

Protocol B: Synthesis of 3-Aryl-7-nitro-3,4-dihydroisocoumarins

A direct route to functionalized isocoumarin lactones.[4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 1.0 equivalent of 2-(carboxymethyl)-4-nitrobenzoic acid with 1.1 equivalents of an aromatic aldehyde.

  • Catalysis: Add a catalytic amount of piperidine (0.1–0.2 equiv.) and a suitable solvent (e.g., ethanol or toluene). Causality: Piperidine acts as a mild, sterically unhindered base that selectively deprotonates the highly acidic methylene group without hydrolyzing the ester/lactone linkages.

  • Reaction & Workup: Heat the mixture to reflux for 4–6 hours. Upon completion (monitored by TLC), cool the mixture, acidify slightly with dilute HCl to neutralize the piperidine, and extract with ethyl acetate. The intermediate spontaneously lactonizes to yield the 3,4-dihydroisocoumarin core[4].

Protocol C: Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

This protocol generates a highly versatile building block for cross-coupling reactions.[7]

Step-by-Step Methodology:

  • Lactamization: Grind 2-(carboxymethyl)-4-nitrobenzoic acid with an excess of urea. Heat the neat solid mixture to >150 °C until a melt forms and ammonia gas evolves. Causality: Urea acts as an ammonia surrogate at high temperatures, driving the formation of the 6-nitroisoquinoline-1,3(2H,4H)-dione core.

  • Chlorination & Aromatization: Cool the dione and suspend it in phosphorus oxychloride (POCl₃). Reflux for 8–12 hours. Causality: POCl₃ serves a dual function. It acts as a dehydrating agent to drive the tautomerization/aromatization of the isoquinoline ring, and as a chlorinating agent to convert the C3-carbonyl into a reactive chloroimine (C-Cl bond).

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl₃. Self-Validation: The product, 3-chloro-6-nitroisoquinolin-1-ol, will precipitate as a solid, which can be filtered and recrystallized. The presence of the C-Cl bond provides a perfect handle for downstream Suzuki or Buchwald-Hartwig couplings[7].

References

  • 4-NITROHOMOPHTHALIC ACID 39585-32-5 wiki - Guidechem. Guidechem.
  • 2-(Carboxymethyl)-4-nitrobenzoic acid | C9H7NO6 | CID 7172025 - PubChem. National Institutes of Health (NIH).
  • Synthesis of 3-aryl-7-nitro-3,4-dihydroisocoumarins from 4-nitrohomophthalic acid. Semantic Scholar.
  • Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10-Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors. PMC (NIH).
  • 6-AMINOISOQUINOLINE synthesis - ChemicalBook. ChemicalBook.
  • 4-Nitro-homophthalic acid | CAS#:3898-66-6 | Chemsrc. Chemsrc.
  • Application Notes and Protocols: 3-Chloro-6-nitroisoquinolin-1-ol as a Versatile Building Block for Complex Molecule Synthesis. Benchchem.

Sources

Method

Application Notes & Protocols: 2-(Carboxymethyl)-4-nitrobenzoic acid as a Versatile Building Block for Novel Kinase Inhibitors

Executive Summary Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties remains high.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Carboxymethyl)-4-nitrobenzoic acid as a versatile starting material for the synthesis of novel kinase inhibitor libraries. This building block, also known as 4-nitrohomophthalic acid, offers a unique and advantageous arrangement of functional groups: two carboxylic acids with differential reactivity and a nitro group that serves as a masked aniline—a key pharmacophoric element in many kinase inhibitors.[2] We present the rationale for its use, detailed synthetic protocols for library construction, and a strategic workflow for screening the resulting compounds to identify promising new therapeutic leads.

The Strategic Advantage of 2-(Carboxymethyl)-4-nitrobenzoic acid

The structure of 2-(Carboxymethyl)-4-nitrobenzoic acid is particularly well-suited for combinatorial library synthesis aimed at kinase targets. Its utility stems from three primary features that can be orthogonally functionalized.

  • Two Differentially Reactive Carboxylic Acids: The molecule contains both a benzoic acid and a phenylacetic acid moiety. The benzylic proton of the carboxymethyl group acidifies the corresponding carboxylic acid, making it more reactive towards certain reagents compared to the aromatic carboxylic acid. This differential reactivity can be exploited for selective, stepwise derivatization.

  • Aromatic Scaffold: The central phenyl ring provides a rigid core structure, a common feature in kinase inhibitors that helps to properly orient functional groups within the ATP-binding pocket.[3]

  • Masked Amino Group: The nitro group can be readily reduced to an aniline. The resulting amino group is a critical feature for many kinase inhibitors, often forming one or more key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[4][5]

This combination of features allows for a divergent synthetic approach, enabling the creation of a large and diverse library of compounds from a single, readily available starting material.

Physicochemical Properties

A summary of the key properties of 2-(Carboxymethyl)-4-nitrobenzoic acid is provided below.

PropertyValueReference
IUPAC Name 2-(carboxymethyl)-4-nitrobenzoic acid[6]
Molecular Formula C₉H₇NO₆[6][7]
Molecular Weight 225.15 g/mol [6][7]
CAS Number 39585-32-5[6][7]
Appearance Solid[7]
Synonyms 4-Nitrohomophthalic acid, 2-carboxy-5-nitrobenzeneacetic acid[6]

Synthetic Strategy: A Divergent Approach to Library Synthesis

The proposed strategy is designed to maximize molecular diversity by sequentially modifying the three key functional handles of the scaffold. The overall workflow is depicted below. This approach allows for the systematic exploration of chemical space around the core, targeting different sub-pockets of the kinase active site.

G cluster_0 Scaffold Preparation cluster_1 Diversity Point 1 (DP1) cluster_2 Core Modification cluster_3 Diversity Point 2 (DP2) A 2-(Carboxymethyl)- 4-nitrobenzoic acid B Step 1: Selective Esterification (e.g., MeOH, H₂SO₄) A->B Protect more reactive -CH₂COOH group C Mono-ester Intermediate B->C D Step 2: Amide Coupling (e.g., R₁-NH₂, HATU) C->D Functionalize aromatic -COOH group E Amide Library (DP1) D->E F Step 3: Nitro Reduction (e.g., SnCl₂·2H₂O) E->F Unmask key pharmacophore G Aniline Intermediate Library F->G H Step 4: Acylation / Sulfonylation (e.g., R₂-COCl or R₂-SO₂Cl) G->H Functionalize aniline -NH₂ group I Final Kinase Inhibitor Library (DP1 + DP2) H->I J Biological Screening I->J Proceed to Screening Cascade

Caption: Divergent synthetic workflow for library generation.

Rationale for the Synthetic Design:
  • Step 1 (Protection): The initial selective esterification of the more acidic benzylic carboxylic acid simplifies the subsequent reaction, ensuring that the first library diversification occurs predictably at the aromatic carboxyl group.

  • Step 2 (DP1 - Amide Coupling): The amide bond is a robust and common feature in drug molecules. Using a diverse panel of primary and secondary amines (R₁-NH₂) allows for the exploration of the solvent-exposed region of the kinase binding site, potentially picking up additional interactions that can enhance potency and selectivity.

  • Step 3 (Reduction): The reduction of the nitro group to an aniline is a pivotal step. This transformation unmasks the hydrogen bond donating amino group, which is crucial for anchoring the inhibitor to the kinase hinge region.

  • Step 4 (DP2 - Hinge-Binding Moiety): The final acylation or sulfonylation of the aniline with various acyl chlorides or sulfonyl chlorides (R₂-COCl or R₂-SO₂Cl) introduces a second point of diversity. The R₂ group can be designed to occupy the hydrophobic pocket near the gatekeeper residue, a common strategy for achieving kinase selectivity.[8]

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Selective Mono-esterification of 2-(Carboxymethyl)-4-nitrobenzoic acid
  • Objective: To selectively protect the more reactive benzylic carboxylic acid as a methyl ester.

  • Rationale: Acid-catalyzed esterification in methanol will preferentially react with the more acidic carboxymethyl group, leaving the sterically hindered and less acidic benzoic acid free for the next step.

  • Materials:

    • 2-(Carboxymethyl)-4-nitrobenzoic acid (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine, saturated aqueous solution

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Suspend 2-(Carboxymethyl)-4-nitrobenzoic acid (e.g., 5.0 g, 22.2 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Carefully add concentrated sulfuric acid (e.g., 0.12 mL, 2.2 mmol) dropwise to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate (150 mL) and water (100 mL).

    • Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer. Wash sequentially with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, methyl 2-(2-carboxy-5-nitrophenyl)acetate, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling with a Diverse Amine Panel (DP1)
  • Objective: To create a library of amides by coupling the mono-ester intermediate with various primary and secondary amines.

  • Rationale: HATU is a highly efficient and mild coupling reagent that minimizes side reactions and is well-suited for parallel synthesis.

  • Materials:

    • Methyl 2-(2-carboxy-5-nitrophenyl)acetate (1.0 eq)

    • A diverse library of amines (R₁-NH₂) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • DMF (N,N-Dimethylformamide), anhydrous

    • Lithium chloride (LiCl), 1M in water

    • Ethyl acetate (EtOAc)

  • Procedure (Example for a single reaction):

    • In a vial, dissolve the mono-ester intermediate (e.g., 200 mg, 0.84 mmol) in anhydrous DMF (5 mL).

    • Add the desired amine (e.g., benzylamine, 0.92 mmol).

    • Add DIPEA (0.44 mL, 2.52 mmol).

    • In a separate vial, dissolve HATU (383 mg, 1.01 mmol) in DMF (2 mL) and add it to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS.

    • Upon completion, dilute the mixture with EtOAc (50 mL) and wash with 1M LiCl solution (3 x 20 mL) to remove DMF.

    • Wash the organic layer with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield the pure amide.

Protocol 3: Reduction of the Nitro Group
  • Objective: To convert the nitro group to an aniline, unmasking the key hinge-binding moiety.

  • Rationale: Tin(II) chloride dihydrate is an effective and reliable reagent for the reduction of aromatic nitro groups in the presence of ester and amide functionalities.

  • Materials:

    • Amide library member (from Protocol 2) (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Sodium hydroxide (NaOH), 1M aqueous solution

  • Procedure:

    • Dissolve the nitro-containing compound (e.g., 150 mg, 0.45 mmol) in ethanol (10 mL) in a round-bottom flask.

    • Add SnCl₂·2H₂O (508 mg, 2.25 mmol) to the solution.

    • Heat the mixture to 70 °C and stir for 1-3 hours. Monitor by LC-MS.

    • After completion, cool to room temperature and carefully pour the mixture into ice water.

    • Basify the solution by adding 1M NaOH dropwise until a pH of ~8-9 is reached. A thick white precipitate of tin salts will form.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the aniline product, which is often pure enough for the next step.

Protocol 4: Acylation/Sulfonylation of the Aniline (DP2)
  • Objective: To introduce the second point of diversity at the aniline nitrogen.

  • Rationale: Reaction of the aniline with a library of sulfonyl chlorides or acyl chlorides in the presence of a non-nucleophilic base provides the final products.

  • Materials:

    • Aniline intermediate (from Protocol 3) (1.0 eq)

    • A diverse library of acyl chlorides or sulfonyl chlorides (R₂-COCl or R₂-SO₂Cl) (1.2 eq)

    • Pyridine or Triethylamine (Et₃N) (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1M aqueous solution

  • Procedure:

    • Dissolve the aniline (e.g., 100 mg, 0.34 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (0.055 mL, 0.68 mmol).

    • Add the desired acyl chloride or sulfonyl chloride (e.g., benzoyl chloride, 0.41 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by LC-MS.

    • Once complete, dilute with DCM (20 mL) and wash with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final compound by flash column chromatography or preparative HPLC.

Screening Cascade for Kinase Inhibitor Discovery

Once the library is synthesized and characterized, a systematic screening cascade is required to identify promising hits and characterize their activity.

Caption: A typical screening cascade for kinase inhibitor discovery.

Hypothetical Screening Data

The data generated from this process can be tabulated to establish Structure-Activity Relationships (SAR).

Compound IDR₁ GroupR₂ GroupKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Cellular Potency (EC₅₀, µM)
LIB-001 BenzylPhenyl558501.2
LIB-002 CyclohexylPhenyl250>10,000>20
LIB-003 Benzyl4-Chlorophenyl12 6200.3
LIB-004 Benzyl2-Thiophenyl801,5002.5

From this hypothetical data, compound LIB-003 emerges as a potent and selective lead, demonstrating the power of systematic library exploration from the 2-(Carboxymethyl)-4-nitrobenzoic acid scaffold.

Conclusion

2-(Carboxymethyl)-4-nitrobenzoic acid represents a highly valuable and underutilized starting material for the construction of diverse kinase inhibitor libraries. Its unique trifunctional nature allows for a robust and logical divergent synthetic strategy. By following the detailed protocols and screening cascade outlined in these application notes, research organizations can efficiently generate and evaluate novel chemical entities, significantly accelerating the discovery of next-generation kinase inhibitors for a multitude of therapeutic applications.

References

  • Baishideng Publishing Group. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology. [Link]

  • ACS Publications. (2007). A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. [Link]

  • PubMed. (2007). A pharmacophore map of small molecule protein kinase inhibitors. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (2023). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]

  • Grokipedia. (n.d.). Homophthalic acid. [Link]

  • PMC. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules. [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • PMC. (2012). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology. [Link]

  • ACS Publications. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Homophthalic acid. [Link]

  • PMC. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules. [Link]

  • ResearchGate. (n.d.). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). [Link]

  • PubChem. (n.d.). 2-(Carboxymethyl)-4-nitrobenzoic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • PMC. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences. [Link]

  • Google Patents. (1954).
  • ResearchGate. (n.d.). a,b) Synthetic routes used to derivatize and functionalize carboxylic... [Link]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. [Link]

  • PMC. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Physical Chemistry Au. [Link]

Sources

Application

Application Note: Analytical Methods for the Detection and Quantification of 2-(Carboxymethyl)-4-nitrobenzoic acid

Executive Summary 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS: 39585-32-5), also known as 4-nitrohomophthalic acid, is a critical dicarboxylic nitroaromatic building block frequently utilized in the synthesis of complex p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Carboxymethyl)-4-nitrobenzoic acid (CAS: 39585-32-5), also known as 4-nitrohomophthalic acid, is a critical dicarboxylic nitroaromatic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, including isoquinoline derivatives and kinase inhibitors,[1]. Because of its highly polar nature and the presence of dual ionizable moieties, accurate quantification requires carefully optimized chromatographic conditions.

This application note provides a comprehensive, self-validating analytical guide for researchers and drug development professionals. It details two orthogonal methodologies: a robust HPLC-UV method for routine purity assessment and high-level quantification, and a highly sensitive LC-MS/MS method for trace-level detection and structural confirmation.

Physicochemical Profiling & Analytical Strategy

As a Senior Application Scientist, designing a reliable method begins with understanding the molecule's physicochemical properties:

  • Chemical Identity & Mass : Molecular Formula C₉H₇NO₆; Molecular Weight 225.15 g/mol ,[2].

  • Chromatographic Rationale (E-E-A-T) : The molecule contains two carboxylic acid groups. The pKa of similar nitrobenzoic acids typically ranges from 3.4 to 4.0[3]. If the mobile phase pH is near or above this pKa, the compound will partially ionize, leading to poor retention on a reversed-phase column and severe peak tailing. By utilizing 0.1% Formic Acid (pH ~2.7) in the mobile phase, we suppress ionization, ensuring the molecule remains fully protonated (neutral). This maximizes hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks[4],[5].

  • Detection Rationale :

    • UV : The nitroaromatic ring acts as a strong chromophore. Based on the spectral behavior of analogous nitrobenzoic acids, an absorption maximum near 270 nm provides optimal signal-to-noise ratios while avoiding background interference from organic solvents[5].

    • MS : The presence of two carboxylic acid groups makes the molecule highly amenable to Electrospray Ionization in Negative Mode (ESI-) . The molecule readily donates a proton to form a stable [M-H]⁻ precursor ion at m/z 224.0.

Analytical Workflow

Workflow Sample 2-(Carboxymethyl)-4-nitrobenzoic acid (Sample Matrix) Prep Sample Preparation (50:50 MeOH:H2O Dissolution & 0.22µm PTFE Filtration) Sample->Prep Split Analysis Pathway Prep->Split HPLC HPLC-UV Analysis (Purity & High-Level Quant) Split->HPLC LCMS LC-MS/MS Analysis (Trace Detection & ID) Split->LCMS Data1 UV Chromatogram (λ = 270 nm) HPLC->Data1 Data2 MRM Chromatogram (m/z 224 → 180) LCMS->Data2

Figure 1: Dual-platform analytical workflow for 2-(Carboxymethyl)-4-nitrobenzoic acid quantification.

Experimental Protocols

Sample Preparation

Causality Check: The compound has a relatively low LogP (~0.7)[2], indicating high hydrophilicity, but it still possesses an aromatic core. A 50:50 mixture of Methanol and Water provides sufficient organic modifier to solvate the aromatic ring while maintaining enough aqueous character to prevent solvent-mismatch effects (e.g., peak splitting) when injected into the highly aqueous initial mobile phase.

  • Weigh exactly 10.0 mg of the sample into a 10 mL volumetric flask.

  • Add 5 mL of HPLC-grade Methanol and sonicate for 5 minutes until fully dissolved.

  • Bring to volume with LC-MS grade Water (Final concentration: 1 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol A: HPLC-UV Method (Purity & Quantification)

This method is designed for routine batch release and purity profiling.

Chromatographic Conditions:

  • Column : Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature : 40 °C (reduces backpressure and improves mass transfer).

  • Mobile Phase A : Water containing 0.1% Formic Acid (v/v)[3].

  • Mobile Phase B : Acetonitrile containing 0.1% Formic Acid (v/v).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

  • Detection : UV Diode Array Detector (DAD) set to 270 nm [5].

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556 (Linear)
6.040606 (Linear)
7.510906 (Linear)
8.510906 (Linear)
8.69556 (Linear)
12.0955Re-equilibration
Protocol B: LC-MS/MS Method (Trace Detection)

This method is designed for pharmacokinetic studies, trace impurity analysis, or structural confirmation.

Mass Spectrometry Conditions:

  • Ionization Mode : Electrospray Ionization Negative (ESI-).

  • Capillary Voltage : 2.5 kV.

  • Desolvation Temperature : 450 °C.

  • Mechanistic Rationale for MRM : The deprotonated precursor ion [M-H]⁻ occurs at m/z 224.0. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from one of the carboxylic acid groups, yielding an intense product ion at m/z 180.0. A secondary loss of the second CO₂ group yields a qualifier ion at m/z 136.0.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-(Carboxymethyl)-4-nitrobenzoic acid224.0180.0502515Quantifier
2-(Carboxymethyl)-4-nitrobenzoic acid224.0136.0502525Qualifier

Method Validation & System Suitability

To ensure the protocol functions as a self-validating system , the following system suitability criteria must be met prior to sample analysis:

  • Blank Verification : Inject the diluent (50:50 MeOH:H₂O) before the analytical run. No peaks should be observed at the retention time of the analyte (S/N < 3), proving the absence of column carryover.

  • Linearity : Prepare a 6-point calibration curve ranging from 0.1 µg/mL to 50 µg/mL. The coefficient of determination ( R2 ) must be ≥0.995 .

  • Precision : Inject a mid-level Quality Control (QC) standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Resolution : If analyzing alongside synthetic precursors (e.g., un-nitrated homophthalic acid), ensure a chromatographic resolution ( Rs​ ) of ≥1.5 between adjacent peaks.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7172025, 2-(Carboxymethyl)-4-nitrobenzoic acid. Retrieved from:[Link][2]

  • Beta, M., et al. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science. Retrieved from:[Link][5]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from: [Link][3]

  • Google Patents. WO2007075783A2 - Substituted isoquinoline-1,3(2h,4h)-diones, 1-thioxo-1,4-dihydro-2h-isoquinoline-3-ones and 1,4-dihydro-3(2h)-isoquinolones and use thereof as kinase inhibitor. Retrieved from:[1]

  • SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-nitrohomophthalic acid synthesis

Technical Support Center: Troubleshooting the Synthesis of 4-Nitrohomophthalic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 4-Nitrohomophthalic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the regioselective nitration of homophthalic acid. 4-Nitrohomophthalic acid is a highly valuable precursor in the and, and is widely utilized in the .

Achieving high yields (>75%) and excellent purity requires strict adherence to thermodynamic and kinetic controls. This guide provides a self-validating protocol, mechanistic troubleshooting FAQs, and quantitative parameters to ensure total reproducibility in your workflow.

Mechanistic Pathway & Regioselectivity

Understanding the logical relationship between the directing groups on the starting material is critical for troubleshooting isomer impurities.

Regioselectivity SM Homophthalic Acid (C1: -CH2COOH, C2: -COOH) Direct1 C1 (-CH2COOH) Ortho/Para Director SM->Direct1 Direct2 C2 (-COOH) Meta Director SM->Direct2 Nitronium Nitronium Ion (NO2+) Synergy Synergistic Activation of Position 4 Nitronium->Synergy Direct1->Synergy Directs to C4 (Para) Direct2->Synergy Directs to C4 (Meta) Product 4-Nitrohomophthalic Acid (Sterically Favored Major Product) Synergy->Product

Caption: Synergistic directing effects in the regioselective nitration of homophthalic acid.

Self-Validating Experimental Protocol

Scale: 55.5 mmol (Adapted from standard indenoisoquinoline precursor methodologies)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or thermal validation checkpoints are met.

Step 1: Reactor Preparation & Cooling

  • Action: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar. Add 35 mL of fuming nitric acid (>90% HNO₃). Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate.

  • Causality: Fuming HNO₃ is used without sulfuric acid to prevent the dehydration of homophthalic acid into homophthalic anhydride, which would destroy regioselectivity.

  • Validation Checkpoint: The acid must be completely colorless to pale yellow, and the internal thermometer must read exactly 0 °C before proceeding.

Step 2: Controlled Addition

  • Action: Slowly add 10.0 g (55.5 mmol) of homophthalic acid in 0.5 g portions over 30 minutes.

  • Causality: The nitration is highly exothermic. Adding the solid too quickly will cause a thermal runaway, leading to dinitro byproducts and non-regioselective nitration.

  • Validation Checkpoint: The internal temperature must not exceed 5 °C during addition. The solution will transition into a clear-yellow state as the solid dissolves. If brown NO₂ gas is vigorously evolved, the addition is too fast.

Step 3: Propagation & Maturation

  • Action: Once addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (approx. 23 °C) and stir continuously for 5 hours.

  • Causality: Kinetic control at 0 °C initiates the reaction safely, but thermodynamic maturation at room temperature ensures complete conversion of the starting material to the 4-nitro isomer.

  • Validation Checkpoint: A visual shift occurs; the clear-yellow solution will gradually become cloudy, and a dense white precipitate will form by the 4-to-5-hour mark, indicating successful product formation.

Step 4: Quenching & Precipitation

  • Action: Slowly pour the cloudy reaction mixture over 100 g of crushed ice. If an emulsion forms, sonicate the mixture until the ice completely melts.

  • Causality: The massive dilution and temperature drop instantly halt the nitration and decrease the aqueous solubility of the product, forcing it out of the acidic solution. Sonication disrupts emulsion micelles, promoting crystallization.

  • Validation Checkpoint: The volume should double, and a prominent white solid should crash out of the solution immediately.

Step 5: Isolation & Purification

  • Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 50 mL).

  • Causality: Removing all residual nitric acid is critical to prevent degradation during drying and to ensure accurate downstream stoichiometry.

  • Validation Checkpoint: The final product should be a free-flowing white solid. The filtrate must test pH neutral to pH paper. Expected yield is ~9.5 g (76%).

Experimental Workflow Diagram

Workflow HA Homophthalic Acid (Starting Material) Add Addition Phase Fuming HNO3, 0 °C HA->Add Prop Propagation Phase RT (23 °C), 5 hours Add->Prop Temperature Control Byprod Over-nitrated / Isomers (Impurities) Add->Byprod Thermal Runaway (>10 °C) Quench Quenching Phase Crushed Ice, Sonication Prop->Quench White precipitate forms Isol Isolation Phase Vacuum Filtration Quench->Isol Prod 4-Nitrohomophthalic Acid (Target Product) Isol->Prod High Yield (75-80%)

Caption: Workflow for the regioselective nitration of homophthalic acid.

Quantitative Data Summary

Deviations from the protocol directly impact the thermodynamic equilibrium of the reaction. Use the table below to benchmark your reaction parameters against expected outcomes.

Reaction ParameterOptimal RangeConsequence of DeviationImpact on Yield / Purity
HNO₃ Concentration >90% (Fuming)Incomplete nitration; unreacted starting material.Yield drops to <40%; requires column chromatography.
Addition Temperature 0 °C to 5 °CThermal runaway; loss of regiocontrol.High levels of dinitro impurities; purity <80%.
Propagation Time 4 to 5 hoursPremature quenching leaves unreacted intermediates.Yield drops proportionally to shortened time.
Quench Volume (Ice) 2x to 3x Reaction Vol.Product remains dissolved or forms an emulsion.Severe yield loss during filtration (>30% loss).
Wash Solvent Temp. 0 °C to 4 °C (Cold H₂O)Dissolution of the target product in the wash.Moderate yield loss (10-15%) per wash cycle.

Troubleshooting FAQs

Q: Why is my yield significantly lower than the expected 75-80%? A: Causality: Fuming nitric acid (>90% HNO₃) is absolutely required because the aromatic ring is moderately deactivated by the -COOH group. Using standard concentrated HNO₃ (68%) provides an insufficient concentration of the active nitronium ion (NO₂⁺). Furthermore, premature quenching before the 5-hour mark leaves unreacted starting material in the solution. Solution: Verify your reagent grade. Maintain 0 °C strictly during the addition phase to control the initial kinetics, then ensure the reaction is allowed to propagate at room temperature for the full 5 hours to reach thermodynamic completion.

Q: My TLC shows multiple spots, indicating poor regioselectivity. How do I fix this? A: Causality: As illustrated in the directing effects diagram, the -CH₂COOH and -COOH groups synergistically direct nitration to position 4. However, if the temperature exceeds 10 °C during addition, the thermal energy overcomes the activation barrier for less favored positions (e.g., position 6) or induces di-nitration. Solution: Control the exotherm. Add the homophthalic acid in small, 0.5 g increments and monitor the internal temperature continuously.

Q: Why do we avoid the standard "mixed acid" (HNO₃/H₂SO₄) nitration method for this substrate? A: Causality: In standard nitrations, sulfuric acid is used to generate the nitronium ion. However, homophthalic acid is highly susceptible to intramolecular dehydration. Sulfuric acid catalyzes the loss of water between the -COOH and -CH₂COOH groups, forming homophthalic anhydride. This alters the electronic distribution of the ring, destroying regioselectivity and promoting the formation of intractable polymeric byproducts. Solution: Rely exclusively on fuming HNO₃, which acts as both the solvent and the nitrating agent without acting as a strong dehydrating catalyst.

Q: During the quench phase, my product forms an oily emulsion instead of a filterable precipitate. What went wrong? A: Causality: 4-nitrohomophthalic acid retains moderate solubility in highly acidic aqueous solutions at room temperature. Quenching with insufficient ice or allowing the mixture to warm up prevents the product from crystallizing, leading to an oily emulsion. Solution: Pour the reaction mixture onto a massive excess of crushed ice (at least 2-3 times the reaction volume). If an emulsion persists, sonicate the mixture until the ice melts; the acoustic cavitation disrupts the micelles and forces the product out of solution as a filterable white solid.

References

  • Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10-Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors. National Institutes of Health (PMC). [Link]

  • Uncharged isocoumarin-based inhibitors of urokinase-type plasminogen activator. National Institutes of Health (PMC). [Link]

  • Development of an activity-based probe for acyl-protein thioesterases. PLOS One. [Link]

Optimization

Technical Support Center: Troubleshooting the Nitration of Homophthalic Acid

Welcome to the Advanced Synthesis Support Center. Homophthalic acid (2-carboxyphenylacetic acid) is a highly versatile building block used extensively in drug development to synthesize isoquinolinedione scaffolds (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Homophthalic acid (2-carboxyphenylacetic acid) is a highly versatile building block used extensively in drug development to synthesize isoquinolinedione scaffolds (e.g., HIV-1 integrase inhibitors)[1] and isocoumarin-based urokinase inhibitors[2].

However, the nitration of this scaffold is notoriously sensitive. The presence of both an aromatic carboxylic acid and an aliphatic acetic acid moiety creates competing electronic effects that can lead to catastrophic side reactions if conditions are not strictly controlled. This guide provides mechanistic insights, validated protocols, and troubleshooting logic to help you achieve regioselective mono-nitration while suppressing decarboxylation and oxidative decomposition.

Section 1: Mechanistic Insights & Common Side Reactions

Q1: Why does decarboxylation occur during the nitration of homophthalic acid, and how can I prevent it?

The Causality: Homophthalic acid contains an aliphatic carboxylic acid group attached to a benzylic carbon. When the aromatic ring undergoes electrophilic aromatic substitution (nitration), the newly added, highly electron-withdrawing nitro group(s) significantly stabilize the formation of a benzylic anion intermediate. Under strongly acidic conditions combined with elevated temperatures (typically >65 °C), this structural feature drives rapid thermal decarboxylation (loss of CO₂) from the aliphatic chain[3].

The Solution: Strict thermal control is non-negotiable. The reaction must be maintained strictly between 0 °C and 5 °C. At these temperatures, the activation energy for nitration is met, but the thermal threshold for decarboxylation is avoided[1].

Q2: I am observing bis-nitration and severe decomposition. What drives this, and how can I control the regioselectivity?

The Causality: The first nitration occurs regioselectively at the 5-position (para to the acetic acid moiety) due to the directing effects of the alkyl group overcoming the deactivating carboxyl group[2]. However, once mono-nitrated, the aromatic ring becomes highly electron-deficient (ring deactivation).

The Pitfall: To force a second nitration or accelerate the first, chemists often switch to "mixed acid" conditions (fuming HNO₃ + fuming H₂SO₄) or apply heat. These harsh conditions overwhelm the deactivated ring, leading to oxidative cleavage, bis-nitration, and complete decomposition of the starting material[3]. Bypassing direct bis-nitration on this scaffold is highly recommended if high yields are required.

Section 2: Validated Protocols & Troubleshooting

Q3: What is the validated protocol for the selective mono-nitration of homophthalic acid?

Below is a self-validating methodology for synthesizing 5-nitrohomophthalic acid. This protocol relies on temperature-dependent solubility and visual colorimetric cues to ensure the reaction remains on the correct pathway.

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and an addition funnel. Submerge the flask in a saturated ice-salt bath (-5 °C).

  • Reagent Loading: Add 25 mL of fuming nitric acid (HNO₃, >90%) to the flask. Allow the acid to cool until the internal temperature reads exactly 0 °C.

  • Substrate Addition: Weigh 5.0 g (27.7 mmol) of homophthalic acid. Begin adding the solid in small portions (approx. 0.5 g every 5 minutes) under vigorous stirring.

    • Expert Insight (Causality): Homophthalic acid is added to the acid (rather than acid to substrate) to maintain a massive stoichiometric excess of the nitrating agent. This prevents oxidative decomposition by avoiding localized hot spots of undissolved substrate reacting violently[1].

  • Temperature Control (Critical): Monitor the internal thermocouple. The temperature must not exceed 5 °C.

    • Self-Validation Check: The solution should remain pale to bright yellow. If brown NO₂ gas evolves or the solution turns dark orange, pause the addition immediately; this indicates the onset of thermal runaway and decarboxylation[3].

  • Maturation: Once addition is complete, maintain stirring at 0 °C to 5 °C for 2 hours. The solid will gradually dissolve, forming a homogeneous yellow solution.

  • Quenching: Carefully pour the reaction mixture over 150 g of crushed ice with vigorous stirring. A pale yellow precipitate of 5-nitrohomophthalic acid will immediately crash out.

  • Isolation: Filter the solid under vacuum, wash extensively with ice-cold distilled water until the filtrate is pH neutral, and dry under high vacuum.

Section 3: Quantitative Data & Yield Optimization

To optimize your workflow, compare your current reaction parameters against the established outcomes in the table below. Deviating from the optimal low-temperature, neat fuming nitric acid conditions drastically shifts the product distribution toward side reactions.

Reaction ConditionsTemperatureTimePrimary OutcomeEst. YieldMajor Side Reactions
Fuming HNO₃ (neat) 0 °C to 5 °C 2 - 6 h 5-Nitrohomophthalic acid 75% - 85% Trace regioisomers
70% HNO₃ (neat)25 °C12 hMono-nitration / UnreactedVariableIncomplete conversion
Fuming HNO₃ / Fuming H₂SO₄25 °C2 hBis-nitrated products< 10%Severe oxidative decomposition
70% HNO₃ / H₂SO₄65 °C to 70 °C1 - 2 hDecarboxylated products0% (Target)Rapid thermal decarboxylation

Section 4: Process Flow & Logic Diagrams

Use the following diagrams to visualize the mechanistic divergence of the reaction and to troubleshoot failed syntheses.

Reaction_Pathways HA Homophthalic Acid Cond1 Fuming HNO3 0 °C to 5 °C HA->Cond1 Cond2 Mixed Acid (HNO3/H2SO4) or Heat (>65 °C) HA->Cond2 Prod1 5-Nitrohomophthalic Acid (Target Product) Cond1->Prod1 Regioselective Mono-nitration Side1 Decarboxylation (Loss of CO2) Cond2->Side1 Thermal Degradation Side2 Bis-nitration & Decomposition Cond2->Side2 Over-oxidation

Reaction pathways in the nitration of homophthalic acid highlighting optimal vs. side reactions.

Troubleshooting_Tree Start Issue: Low Yield or Impure Product Q1 Was reaction temp maintained < 5 °C? Start->Q1 No1 No Q1->No1 Yes1 Yes Q1->Yes1 Root1 Decarboxylation occurs rapidly above 65 °C No1->Root1 Q2 Was H2SO4 used as a co-solvent? Yes1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Root2 Mixed acids force bis-nitration & decay Yes2->Root2 Solution Action: Use strictly fuming HNO3 at 0 °C No2->Solution

Troubleshooting logic tree for resolving low yields and side reactions during nitration.

References

  • Design, Synthesis, and Biological Evaluation of a Series of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as Dual Inhibitors of Human Immunodeficiency Virus Type 1 Integrase and the Reverse Transcriptase RNase H Domain Source: Journal of Medicinal Chemistry - ACS Publications URL:1[1]

  • Uncharged isocoumarin-based inhibitors of urokinase-type plasminogen activator Source: PMC (NIH) URL:2[2]

  • Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions Source: ChemRxiv URL:3[3]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-(Carboxymethyl)-4-nitrobenzoic Acid

Welcome to the technical support guide for the purification of 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5).[1][2][3] This document is designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5).[1][2][3] This document is designed for researchers, scientists, and drug development professionals who handle this important chemical intermediate. The purity of this compound is critical, as impurities can significantly alter experimental outcomes, biological activity, and safety profiles in subsequent applications.[4] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve the desired purity for your research.

Understanding the Challenge: Common Impurities

The purification strategy for 2-(Carboxymethyl)-4-nitrobenzoic acid is dictated by the potential impurities generated during its synthesis. A common synthetic route involves the oxidation of a precursor like 4-nitro-o-xylene.[5] This process can lead to several types of impurities that must be removed.

Table 1: Potential Impurities and Their Origin

Impurity ClassSpecific ExamplesLikely Origin
Starting Materials Unreacted 4-nitro-o-xyleneIncomplete oxidation reaction.[5][6]
Isomeric Byproducts 2-Methyl-5-nitrobenzoic acidOxidation of 4-nitro-o-xylene can sometimes yield isomeric products.[7]
Over-oxidation Products 4-Nitrophthalic acidHarsh oxidation conditions can lead to the oxidation of both methyl groups.[7]
Side-Reaction Products Dimerized species (e.g., 4,4'-dinitrobibenzyl derivatives)Can occur under certain basic oxidation conditions.[8]
Residual Reagents Oxidizing agents (e.g., nitric acid), catalystsCarryover from the reaction workup.[5][9]
Colored Impurities Nitro-aromatic degradation productsProlonged heating or exposure to strong acids/bases can cause decomposition.[10]

Understanding these potential contaminants is the first step in designing an effective purification workflow.

Primary Purification Method: Recrystallization

Recrystallization is the most effective and widely used technique for purifying solid organic compounds like 2-(Carboxymethyl)-4-nitrobenzoic acid.[11] The principle relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.[11] The compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent.

Step-by-Step Recrystallization Protocol

This protocol provides a robust framework for purifying your crude product.

1. Solvent Selection (Critical Step):

  • The choice of solvent is paramount. Due to the presence of two carboxylic acid groups and a nitro group, the molecule is quite polar.
  • Good candidates include: Polar protic solvents like water, ethanol, methanol, or mixtures of these.[12] Ethyl acetate can also be effective.[12]
  • Procedure: In a small test tube, add ~20 mg of your crude product. Add a potential solvent dropwise at room temperature to check for immediate dissolution. If it doesn't dissolve, heat the mixture gently. The ideal solvent will dissolve the compound completely when hot but allow for significant crystal formation upon cooling.[12]

2. Dissolution:

  • Place your bulk crude product in an appropriately sized Erlenmeyer flask.
  • Add the minimum amount of the selected hot solvent required to completely dissolve the solid.[12] Adding excess solvent will significantly reduce your final yield.

3. Decolorization (Optional):

  • If your solution is highly colored (e.g., dark yellow or brown), this indicates the presence of colored impurities.
  • Allow the solution to cool slightly, then add a small amount (1-2% of the solute's weight) of activated charcoal.
  • Reheat the mixture to boiling for 5-10 minutes.[11] The charcoal will adsorb the colored impurities.

4. Hot Filtration:

  • If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them.
  • Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely during filtration.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals.[12]
  • Once the solution reaches room temperature and crystal formation appears to have stopped, place the flask in an ice bath to maximize the precipitation of the product.[12]

6. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
  • Dry the crystals thoroughly under vacuum to remove all residual solvent. A broad melting point range can indicate the presence of solvent.[12]
Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_process Purification Process cluster_result Result Crude Crude Product Solvent Select Optimal Solvent Crude->Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve Charcoal Add Activated Charcoal (If Colored) Dissolve->Charcoal HotFilter Hot Gravity Filtration Dissolve->HotFilter Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate via Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of 2-(Carboxymethyl)-4-nitrobenzoic acid via recrystallization.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues encountered during purification.

Table 2: Troubleshooting Common Purification Problems

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Too much solvent was used during dissolution.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Re-heat the filtrate to evaporate some of the solvent and cool again.- Try a different solvent system where the product is less soluble when cold.- Ensure filtration apparatus is pre-heated.
Product Fails to Crystallize (Oils Out) - The solution is supersaturated with impurities that inhibit crystallization.- The melting point of the product is lower than the boiling point of the solvent.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a "seed crystal" from a previous batch.- Redissolve the oil in a minimal amount of a different hot solvent and cool slowly.[12]
Product is Discolored (e.g., Yellow/Brown) - Presence of colored impurities from synthetic side-reactions.- Perform a decolorization step by treating the hot solution with activated charcoal before filtration.[11][12]
Purity is Still Low After Recrystallization - The chosen solvent does not effectively separate the impurity.- Co-precipitation of the impurity with the product.- Repeat the recrystallization, possibly with a different solvent or a solvent mixture (e.g., ethanol/water).- Consider a multi-step purification approach, such as a preliminary acid-base extraction to remove neutral impurities.[12]
Broad Melting Point Range - The product is still impure.- The product is not fully dry and contains residual solvent.- Repeat the recrystallization process.[12]- Ensure the product is dried to a constant weight under vacuum.[12]
Troubleshooting Logic Diagram

G Start Purity Low After Recrystallization? CheckSolvent Is the solvent optimal? Start->CheckSolvent Yes CheckImpurity Is impurity co-precipitating? CheckSolvent->CheckImpurity Yes ChangeSolvent Try a different solvent or solvent pair (e.g., EtOH/H₂O) CheckSolvent->ChangeSolvent No Repeat Repeat Recrystallization CheckImpurity->Repeat No PrePurify Consider pre-purification (e.g., Acid-Base Extraction) CheckImpurity->PrePurify Yes ChangeSolvent->Repeat Success Purity Improved Repeat->Success PrePurify->Success

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(Carboxymethyl)-4-nitrobenzoic acid

Welcome to the technical support guide for 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5). This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5). This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in their reaction media. Here, we will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step strategies to achieve clear, homogenous solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(Carboxymethyl)-4-nitrobenzoic acid so poorly soluble in many common solvents?

A1: The low solubility of this compound stems from a combination of its molecular structure:

  • Two Acidic Functional Groups: The molecule possesses two carboxylic acid groups (-COOH). In their protonated (neutral) form, these groups readily form strong intermolecular hydrogen bonds with each other. This creates a stable crystal lattice structure that is difficult for many solvents to break apart.

  • Aromatic Core and Polar Substituents: The rigid benzene ring, combined with the highly polar nitro group (-NO2), contributes to a molecule that is crystalline in its solid form. While the polar groups might suggest water solubility, the overall structure and strong intermolecular forces in the solid state often prevent it from readily dissolving in water or non-polar organic solvents.[1]

Q2: I'm seeing my compound crash out of solution. What is the most common reason for this?

A2: The most frequent cause of precipitation is a change in pH. 2-(Carboxymethyl)-4-nitrobenzoic acid is an acidic compound. Its solubility is exceptionally dependent on the pH of the medium. If you dissolve it in a basic solution and then add an acidic reagent, the pH will drop, causing the compound to convert back to its less soluble, protonated (di-acid) form, leading to precipitation.

Q3: What is the first and simplest thing I should try to get my compound to dissolve?

A3: The most effective initial strategy is pH adjustment . By adding a base, you can deprotonate one or both of the carboxylic acid groups to form the corresponding carboxylate salts. These ionic forms are significantly more polar and, therefore, much more soluble in aqueous and polar protic solvents.

Troubleshooting Guide: From Simple Fixes to Advanced Strategies

This guide provides a systematic approach to resolving solubility issues. Start with the simplest method and proceed to more advanced techniques if necessary.

Strategy 1: pH-Mediated Solubilization

This is the most powerful and common technique for this type of molecule. The goal is to convert the insoluble di-acid into a soluble di-salt.

Underlying Principle: The two carboxylic acid groups have distinct pKa values. The nitro group is a strong electron-withdrawing group, which increases the acidity (lowers the pKa) of the carboxylic acids compared to benzoic acid (pKa ≈ 4.2).[2] The benzoic acid proton will be more acidic than the acetic acid proton. By raising the pH above the pKa of these groups, you shift the equilibrium to the deprotonated, highly soluble carboxylate form.

Diagram: pH-Dependent Solubility Equilibrium This diagram illustrates how increasing the pH deprotonates the carboxylic acid groups, transitioning the molecule from a poorly soluble solid to a highly soluble dianion in solution.

G cluster_0 Low pH (Insoluble) cluster_1 High pH (Soluble) Insoluble 2-(Carboxymethyl)-4-nitrobenzoic acid R-(COOH)2 Solid / Precipitate Soluble Dianion Salt R-(COO⁻)2 Dissolved in Solution Insoluble->Soluble + 2 OH⁻ Soluble->Insoluble + 2 H⁺

Caption: pH effect on the solubilization of the target compound.

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Solvent Selection: Begin with your intended aqueous buffer or a polar protic solvent (e.g., water, ethanol, methanol).

  • Initial Suspension: Add the solid 2-(Carboxymethyl)-4-nitrobenzoic acid to the solvent. It will likely form a slurry or suspension.

  • Base Addition: While stirring, add a suitable base dropwise.

    • For Aqueous Media: 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is effective.

    • For Organic Media: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is preferred to avoid unwanted side reactions.

  • Monitor Dissolution: Continue adding the base until the solid completely dissolves, resulting in a clear solution.

  • Final pH Check: If your reaction is pH-sensitive, measure the final pH of the solution and adjust as necessary with a dilute acid, being careful not to drop the pH too low, which would cause precipitation.

Strategy 2: Co-Solvent Systems

If pH adjustment alone is insufficient or incompatible with your reaction, using a co-solvent system can be effective.[3]

Underlying Principle: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This can improve the solubility of organic compounds that have both polar and non-polar characteristics. Research on similar aromatic carboxylic acids shows high solubility in solvents like methanol and ethanol.[4]

Commonly Used Co-solvents:

Co-SolventPolarityNotes
Dimethyl Sulfoxide (DMSO) HighExcellent for dissolving a wide range of compounds. Use sparingly as it can be difficult to remove.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, a powerful polar aprotic solvent.
Methanol / Ethanol MediumGood general-purpose polar protic solvents. Less effective than DMSO/DMF but easier to remove.
Acetonitrile (ACN) MediumA polar aprotic solvent often used in chromatography and reactions.
Tetrahydrofuran (THF) LowA less polar ether, useful if subsequent steps involve organometallic reagents.

Step-by-Step Protocol for Co-Solvent Screening:

  • Prepare Stock Solution: First, try to dissolve the compound in a small amount of a pure co-solvent (e.g., DMSO, DMF) to create a concentrated stock solution.

  • Titrate into Reaction Media: Slowly add the concentrated stock solution dropwise into your primary reaction solvent (e.g., water, buffer) while vortexing or stirring vigorously.

  • Observe for Precipitation: Monitor for any signs of cloudiness or precipitation. If the solution remains clear, you have successfully created a viable mixed-solvent system.

  • Optimize Ratio: The goal is to use the minimum amount of co-solvent necessary to maintain solubility, typically keeping it below 5-10% of the total reaction volume if possible.

Strategy 3: Temperature Adjustment

Underlying Principle: For most compounds, solubility increases with temperature.[4] This is because the added thermal energy helps to overcome the energy of the crystal lattice, allowing the solvent to interact with the solute molecules.

Procedure:

  • Create a suspension of the compound in your chosen solvent system.

  • Gently warm the mixture while stirring. A water bath is recommended for controlled heating.

  • Monitor the dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of your compound.

  • Caution: Be aware that the compound may precipitate out of solution upon cooling. This method is most effective for reactions that are run at elevated temperatures.

Troubleshooting Workflow Follow this decision tree to systematically address solubility issues.

Workflow start Compound does not dissolve in reaction medium q_ph Is pH adjustment compatible with my reaction? start->q_ph ph_yes Use pH-Mediated Solubilization Protocol q_ph->ph_yes Yes ph_no Proceed to Co-solvent Strategy q_ph->ph_no No solution Problem Solved ph_yes->solution q_cosolvent Does a co-solvent system work? ph_no->q_cosolvent cosolvent_yes Optimize co-solvent ratio (keep <10%) q_cosolvent->cosolvent_yes Yes cosolvent_no Try Temperature Adjustment q_cosolvent->cosolvent_no No cosolvent_yes->solution q_temp Does heating improve solubility? cosolvent_no->q_temp temp_yes Reaction can be run at elevated temperature q_temp->temp_yes Yes temp_no Contact Technical Support for advanced strategies (e.g., formulation) q_temp->temp_no No temp_yes->solution

Caption: Systematic workflow for troubleshooting solubility.

References

  • PubChem. 2-(Carboxymethyl)-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic Acid and Its Derivatives

Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both accuracy and efficiency in your work.

The synthesis of 2-(carboxymethyl)-4-nitrobenzoic acid, a valuable building block in medicinal chemistry, is not extensively documented in readily available literature.[1] Therefore, this guide outlines a rational, two-stage synthetic approach and addresses the potential challenges at each step. This approach is based on established organic chemistry principles and data from the synthesis of structurally related compounds.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues you may encounter.

Stage 1: Synthesis of the Precursor, 2-Methyl-4-nitrobenzoic Acid

A common and logical precursor to the target molecule is 2-methyl-4-nitrobenzoic acid.[2][3] This intermediate is typically synthesized via one of two primary routes:

  • Nitration of 2-methylbenzoic acid.

  • Oxidation of 4-nitro-o-xylene.

The following troubleshooting guide addresses challenges in both of these synthetic pathways.

Question: I am getting a low yield of the desired 2-methyl-4-nitrobenzoic acid and a mixture of other isomers. How can I improve the regioselectivity?

Answer: This is a common issue arising from the competing directing effects of the methyl and carboxylic acid groups on the aromatic ring. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director.[4][5][6] To favor the desired 4-nitro isomer, precise control of reaction conditions is paramount.

  • Temperature Control is Critical: The nitration of benzoic acid derivatives is highly exothermic.[5][6][7] Maintaining a low and consistent temperature is crucial for controlling regioselectivity.[4][7] High temperatures can lead to the formation of unwanted isomers and dinitrated byproducts.[5][6][7]

    • Recommendation: Maintain the reaction temperature between 0°C and 10°C throughout the addition of the nitrating agent.[7] For some sensitive substrates, even colder temperatures (e.g., -10°C to 0°C) may be beneficial.[8]

  • Acid Ratios: The composition of the nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) influences the reaction's rate and selectivity.[7]

    • Recommendation: A common starting point is a 1:2 to 1:3 molar ratio of nitric acid to sulfuric acid.[7] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5][6]

  • Reaction Time: Overly long reaction times can lead to the formation of over-nitrated byproducts.[7]

    • Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched by carefully pouring the reaction mixture onto crushed ice.[7]

Question: My reaction is very slow, or I am recovering unreacted starting material. What could be the issue?

Answer: A sluggish reaction is often due to insufficient activation of the nitrating agent or deactivation of the aromatic ring.

  • Purity of Reagents: Ensure that your starting materials, particularly the concentrated acids, are of high purity and have not absorbed atmospheric moisture. Water can dilute the acids and reduce the concentration of the nitronium ion.

  • Insufficiently Strong Nitrating Agent: For deactivated rings, a stronger nitrating agent may be necessary.[4]

    • Recommendation: Consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the nitrating mixture.[4] However, exercise extreme caution as these reagents are highly corrosive and the reactions can be very vigorous.

  • Low Reaction Temperature: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate.[4]

    • Recommendation: If the reaction is not proceeding at a reasonable rate at 0-10°C, consider allowing it to slowly warm to room temperature while carefully monitoring for any uncontrolled exotherm.

Question: I am attempting to oxidize 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, but the yield is low, and I am getting byproducts. What are the likely side reactions and how can I avoid them?

Answer: The primary challenges in the selective oxidation of one methyl group on 4-nitro-o-xylene are over-oxidation and the formation of isomers.

  • Over-oxidation: The desired product, 2-methyl-4-nitrobenzoic acid, can be further oxidized to 4-nitrophthalic acid.[9]

    • Recommendation: Careful control of the oxidant stoichiometry and reaction time is essential. Using a milder oxidizing agent or a catalytic system can improve selectivity. A patented method suggests using dilute nitric acid as the oxidant in the presence of a free radical initiator and a phase-transfer catalyst to achieve high yields.[10]

  • Formation of Isomers: Depending on the oxidant used, you might also see the formation of 2-methyl-5-nitrobenzoic acid.[9]

    • Recommendation: The choice of oxidant and reaction conditions can influence the selectivity. For instance, using potassium permanganate requires careful control of pH and temperature to minimize side reactions.[11]

Question: The reaction with strong oxidizing agents like potassium permanganate is difficult to control and poses safety risks. Are there milder and more selective alternatives?

Answer: Yes, several alternative methods have been developed to address the challenges of using strong, non-selective oxidants.

  • Catalytic Oxidation: A Chinese patent describes a method using dilute nitric acid as the oxidant in the presence of a free radical initiator (like AIBN) and a phase-transfer catalyst (like tetrabutylammonium chloride).[10] This method is reported to have good selectivity and high yield under milder conditions, avoiding high temperatures and pressures.[10]

  • Controlled Reaction Conditions: When using traditional oxidants like sodium dichromate in sulfuric acid, a large excess of sulfuric acid can shorten the reaction time significantly.[12] However, the addition of the acid must be done gradually to control the exotherm.[12]

Stage 2: Conversion of 2-Methyl-4-nitrobenzoic Acid to 2-(Carboxymethyl)-4-nitrobenzoic Acid

This conversion involves the transformation of a methyl group into a carboxymethyl group. A plausible three-step sequence is:

  • Benzylic Bromination: Introduction of a bromine atom at the benzylic position.

  • Cyanation: Displacement of the bromide with a cyanide group.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

Question: My benzylic bromination with N-bromosuccinimide (NBS) is not working well. I am getting low yields and multiple byproducts.

Answer: Successful benzylic bromination with NBS requires the presence of a radical initiator and careful control of the reaction conditions to avoid competing reactions.

  • Radical Initiator: The reaction is a free-radical chain reaction and requires an initiator.

    • Recommendation: Use a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). Light (from a sunlamp) can also be used to initiate the reaction.

  • Solvent Choice: The solvent plays a crucial role.

    • Recommendation: Use a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic side reactions.

  • Purity of NBS: NBS should be recrystallized from water before use to remove any succinimide, which can interfere with the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is complete when all the NBS (which is denser than CCl₄) has been converted to succinimide (which is less dense and will float).

Question: The cyanation step is giving me a low yield of the desired nitrile. What could be the problem?

Answer: The displacement of the benzylic bromide with cyanide is an Sₙ2 reaction. Low yields can be due to competing elimination reactions or issues with the nucleophile.

  • Competing Elimination (E2) Reaction: Benzylic halides can undergo elimination to form a styrene derivative, especially with a sterically hindered base.

    • Recommendation: Use a non-hindered cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN). Ensure the reaction temperature is not too high, as higher temperatures favor elimination.

  • Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions.

    • Recommendation: Use a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the cyanide salt and promote the Sₙ2 reaction.

  • Purity of the Benzylic Bromide: The starting benzylic bromide should be pure and free of any acidic impurities that could protonate the cyanide nucleophile.

Question: I am having trouble hydrolyzing the nitrile to the carboxylic acid. The reaction is incomplete, or I am getting the amide as a byproduct.

Answer: Nitrile hydrolysis can be performed under acidic or basic conditions, and both can present challenges.[13][14]

  • Incomplete Hydrolysis: Nitrile hydrolysis is a two-step process, with the formation of an amide intermediate.[14] Sometimes the reaction stops at the amide stage.

    • Recommendation (Acidic Conditions): Use a strong acid like concentrated HCl or H₂SO₄ and heat the reaction mixture for a prolonged period.

    • Recommendation (Basic Conditions): Use a strong base like NaOH or KOH in an aqueous or alcoholic solution, followed by heating. After the reaction is complete, the reaction mixture must be acidified to protonate the carboxylate and precipitate the carboxylic acid.

  • Harsh Conditions and Side Reactions: The nitro group can be sensitive to harsh hydrolytic conditions.

    • Recommendation: Start with milder conditions (e.g., lower temperature or shorter reaction time) and monitor the reaction progress. If the reaction is not proceeding, gradually increase the severity of the conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1: The synthesis involves several hazardous materials and reactions.

  • Nitration: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids.[4][5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles or a face shield, and a lab coat.[4][5][6] The addition of reagents should be done slowly and with adequate cooling.

  • Oxidation: Strong oxidizing agents like potassium permanganate and sodium dichromate are corrosive and can cause severe burns. They can also react violently with organic materials.

  • Cyanation: Sodium and potassium cyanide are highly toxic. Handle them with extreme care in a fume hood, and avoid contact with acids, which will generate toxic hydrogen cyanide gas.

Q2: How can I purify the final product, 2-(Carboxymethyl)-4-nitrobenzoic acid?

A2: Recrystallization is the most common method for purifying solid organic compounds.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.[15] Given the two carboxylic acid groups and the polar nitro group, polar solvents like water, ethanol, or mixtures of these are likely good candidates.[15] Small-scale solubility tests are recommended to find the optimal solvent system.[15]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[15]

  • Decolorization: If the product is colored, you can add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[15]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For monitoring the progress of the reaction.

  • Melting Point: To assess the purity of the solid products. A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the starting materials and products (e.g., C=O of the carboxylic acid, N-O of the nitro group).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the products and confirm the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Part 3: Data and Protocols

Summary of Reaction Conditions
StageReactionKey ReagentsTemperatureKey Considerations
1A NitrationConc. HNO₃, Conc. H₂SO₄0-10°CStrict temperature control for regioselectivity.[7][8]
1B OxidationKMnO₄ or Na₂Cr₂O₇/H₂SO₄ or Dilute HNO₃ with catalystVaries (can be exothermic)Control of oxidant stoichiometry to prevent over-oxidation.[10]
2A Benzylic BrominationNBS, Radical Initiator (AIBN or BPO)Reflux in CCl₄Use of a non-polar solvent and a radical initiator.
2B CyanationNaCN or KCNRoom temp. to gentle heatingUse of a polar aprotic solvent (DMF or DMSO).
2C Nitrile HydrolysisConc. HCl or NaOH(aq)RefluxProlonged heating may be required; followed by acidification if basic.
Experimental Protocols

Protocol 1: General Procedure for Nitration of 2-Methylbenzoic Acid

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzoic acid in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (e.g., 1:2 molar ratio) and cool it in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 2-methylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.[7]

  • After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization.

Protocol 2: General Procedure for Hydrolysis of a Nitrile

  • In a round-bottom flask equipped with a reflux condenser, add the nitrile and an excess of the hydrolyzing agent (e.g., 6 M HCl or 20% aqueous NaOH).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material and the intermediate amide are no longer visible.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, carefully acidify the cooled reaction mixture with concentrated HCl until the pH is strongly acidic.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the product thoroughly. Further purification can be achieved by recrystallization.

Part 4: Visualizations

Diagrams

Synthetic_Pathway Plausible Synthetic Pathway for 2-(Carboxymethyl)-4-nitrobenzoic acid A 2-Methylbenzoic Acid B 2-Methyl-4-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 2-(Bromomethyl)-4-nitrobenzoic Acid B->C Benzylic Bromination (NBS, AIBN) D 2-(Cyanomethyl)-4-nitrobenzoic Acid C->D Cyanation (NaCN) E 2-(Carboxymethyl)-4-nitrobenzoic Acid D->E Hydrolysis (H3O+, heat)

Caption: Plausible synthetic pathway for 2-(Carboxymethyl)-4-nitrobenzoic acid.

Troubleshooting_Nitration Troubleshooting Logic for the Nitration Step start Low Yield or Mixture of Isomers temp Problem: High Temperature Solution: Maintain 0-10°C start->temp Check ratio Problem: Incorrect Acid Ratio Solution: Optimize HNO3:H2SO4 Ratio start->ratio Check time Problem: Prolonged Reaction Time Solution: Monitor by TLC and Quench start->time Check outcome Improved Yield and Regioselectivity temp->outcome ratio->outcome time->outcome

Caption: Troubleshooting logic for the nitration of 2-methylbenzoic acid.

References

  • Vertex AI Search. (2025, February 28). Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • BenchChem. (n.d.). Side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids.
  • Semantic Scholar. (2013, August 30). Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • webconference.tuc.ac.ke. (n.d.). Nitration Of Benzoic Acid.
  • dsm-be.triangle-factory.be. (n.d.). Nitration Of Benzoic Acid.
  • BenchChem. (n.d.). An In-depth Technical Guide on 5-Hydroxy-2-methyl-4-nitrobenzoic acid: Discovery and History.
  • Echemi. (n.d.). 2-(carboxymethyl)-4-nitrobenzoicacid.
  • PubChem. (n.d.). 2-(Carboxymethyl)-4-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-(Carboxymethyl)-4-nitrobenzoic acid AldrichCPR 39585-32-5.
  • BenchChem. (n.d.). Troubleshooting guide for nitration reactions.
  • Askiitians. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?
  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production.
  • Synblock. (n.d.). CAS 39585-32-5 | 2-(Carboxymethyl)-4-nitrobenzoic acid.
  • Truman ChemLab. (2017). Nitration of Benzoic Acid 2017.
  • Vibrant Pharma Inc. (n.d.). 2-(Carboxymethyl)-4-nitrobenzoic acid.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZOIC ACID.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • Chemistry LibreTexts. (2023, August 15). 11.6: Preparing Carboxylic Acids.
  • Filo. (2025, November 21). Hydrolysis of 4-nitrobenzyl cyanide.
  • Chegg.com. (2019, October 17). Solved ENPERIMENT 18 SYNTHESIS OF p-NITROBENZOIC ACID: AN.
  • CDC Stacks. (n.d.). Supporting Information.
  • Chem-Impex. (n.d.). 2-Methyl-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal.
  • ResearchGate. (n.d.). (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
  • ChemicalBook. (n.d.). 2-Methyl-4-nitrobenzoic acid synthesis.
  • Asian Journal of Chemistry. (2015, June 22). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.

Sources

Optimization

Strategies to control the regioselectivity of reactions involving 4-nitrohomophthalic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals working with 4-nitrohomophthalic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals working with 4-nitrohomophthalic acid (4-NHPA) and its anhydride derivative.

Due to its unique structural features—an aromatic carboxylic acid, an aliphatic carboxylic acid, an active benzylic methylene group, and a strongly electron-withdrawing nitro group—4-NHPA presents distinct regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, regioselective transformations.

🧪 Frequently Asked Questions & Troubleshooting Guides

Q1: How can I achieve regioselective mono-esterification of 4-nitrohomophthalic acid without generating a complex mixture of diesters and regioisomers?

The Issue: Direct Fisher esterification of 4-NHPA often yields an unpredictable mixture of the C-1 (aromatic) monoester, C-2 (aliphatic) monoester, and the diester. The Causality: The two carboxylic acid groups in 4-NHPA have competing reactivity profiles. The aliphatic carboxylic acid is less sterically hindered and lacks conjugation with the aromatic ring, making it inherently more reactive toward nucleophilic attack. However, the nitro group at the 4-position strongly withdraws electron density, increasing the electrophilicity of the aromatic carbonyl. The Solution: Do not attempt direct esterification on the diacid. Instead, convert 4-NHPA to 4-nitrohomophthalic anhydride first, then perform a regioselective ring-opening with your target alcohol. Hard nucleophiles (like alcohols and primary amines) will preferentially attack the C-3 (aliphatic) carbonyl of the anhydride because it is less sterically hindered and not stabilized by aromatic resonance[1]. This reliably yields the aliphatic ester while leaving the aromatic carboxylic acid free.

Q2: My Castagnoli-Cushman reaction with 4-nitrohomophthalic anhydride and a Schiff base yields a mixture of cis/trans isomers and decarboxylated side-products. How do I control this?

The Issue: The synthesis of indenoisoquinolines via the Castagnoli-Cushman Reaction (CCR) requires the condensation of 4-nitrohomophthalic anhydride with an imine, but the reaction is prone to epimerization and decarboxylation[2]. The Causality: The CCR proceeds via the enolization of the anhydride at the C-4 methylene position. The nitro group in 4-NHPA dramatically increases the acidity of these C-4 protons, stabilizing the resulting enolate[3]. While this accelerates the initial nucleophilic attack on the imine carbon, the stabilized zwitterionic intermediate is highly susceptible to spontaneous decarboxylation if thermal energy is too high. Furthermore, the thermodynamic product of this reaction is the trans-isomer, but the cis-isomer is usually the desired kinetic product for Topoisomerase I inhibitor synthesis[4]. The Solution:

  • Temperature Control: Strictly maintain the reaction between 0 °C and 25 °C. Never use reflux conditions for nitrated homophthalic anhydrides.

  • Solvent Selection: Use anhydrous chloroform (CHCl₃). The kinetically favored cis-carboxylic acid is generally insoluble in CHCl₃ and will precipitate out of the reaction mixture, driving the equilibrium and preventing base-catalyzed epimerization to the trans-isomer[3].

Q3: During the oxidative Friedel-Crafts acylation of the cis-carboxylic acid intermediate, my cyclization fails or yields a black tar. What is going wrong?

The Issue: Converting the cis-carboxylic acid to the final indenoisoquinoline requires forming an acid chloride followed by intramolecular Friedel-Crafts acylation, but the substrate degrades. The Causality: The nitro group severely deactivates the aromatic system. If residual moisture is present, thionyl chloride (SOCl₂) generates HCl, which can hydrolyze the sensitive lactam/amide bonds at elevated temperatures. The Solution: Perform the acid chloride formation using neat SOCl₂ at room temperature (do not heat). Remove all excess SOCl₂ under high vacuum to yield a dry syrup before adding the Lewis acid (AlCl₃) in 1,2-dichloroethane[4].

📊 Quantitative Data & Reaction Parameters Summary

The following table summarizes the regioselective behavior of 4-NHPA derivatives under various conditions to help you select the correct synthetic pathway.

Reagent / SubstrateNucleophile / ReactantPrimary Attack SiteMajor ProductOptimal TempYield Expectation
4-NHPA (Diacid) Methanol (H+ cat.)C-2 (Aliphatic COOH)Aliphatic monoester (poor selectivity)65 °C40 - 55%
4-NHP Anhydride Alcohols (ROH)C-3 (Aliphatic C=O)2-(alkoxycarbonylmethyl)-4-nitrobenzoic acid20 °C> 85%
4-NHP Anhydride Primary AminesC-3 (Aliphatic C=O)Aliphatic amide / Aromatic acid0 - 20 °C80 - 90%
4-NHP Anhydride Imines (Schiff Bases)C-4 (Enolate attack) -> C-1cis-Isoquinolone-4-carboxylic acid0 - 25 °C75 - 95%

🔬 Validated Experimental Protocols

Protocol A: Synthesis of 4-Nitrohomophthalic Anhydride

This protocol utilizes dehydrating conditions that prevent premature decarboxylation.

  • Preparation: Suspend 4-nitrohomophthalic acid (10.0 g, 44.4 mmol) in anhydrous acetyl chloride (40 mL) under an inert nitrogen atmosphere.

  • Reflux: Heat the suspension to a gentle reflux (approx. 52 °C). The mixture will transition from a cloudy suspension to a clear, dark yellow solution over 2–3 hours as the anhydride forms.

  • Concentration: Remove the excess acetyl chloride under reduced pressure. Caution: Do not exceed 40 °C during evaporation to prevent thermal degradation.

  • Purification: Triturate the resulting solid with cold, anhydrous diethyl ether (50 mL). Filter the precipitate rapidly under a nitrogen blanket to yield the anhydride as a pale yellow powder.

  • Storage: Store immediately in a desiccator over P₂O₅. The enhanced electrophilicity of the nitrated anhydride makes it highly susceptible to ambient hydrolysis.

Protocol B: Regioselective Castagnoli-Cushman Condensation

This self-validating protocol utilizes solubility differences to isolate the kinetic cis-diastereomer.

  • Initiation: Dissolve the target Schiff base (1.0 equiv) in anhydrous CHCl₃ (0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Addition: Add 4-nitrohomophthalic anhydride (1.0 equiv) portion-wise over 10 minutes. The solution will typically turn deep red or orange upon addition.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (23 °C) for 16–24 hours[3].

  • Validation & Isolation: A successful reaction is indicated by the formation of a dense, off-white to pale-yellow precipitate. This precipitate is the pure cis-carboxylic acid.

  • Workup: Vacuum filter the precipitate and wash sequentially with cold CHCl₃ (2 × 20 mL) to remove any unreacted Schiff base or trans-isomer (which remains highly soluble in chloroform). Dry under high vacuum.

📐 Mechanistic Visualizations

G A 4-Nitrohomophthalic Anhydride B Base / Enolization A->B C C-4 Enolate (Stabilized by NO2) B->C E Nucleophilic Attack (C-4 to Imine Carbon) C->E D Schiff Base (Imine) D->E F Zwitterionic Intermediate E->F G Cyclization (N attacks C-1) F->G H cis-Isoquinolone (Kinetically Favored) G->H Low Temp (0-25°C) I trans-Isoquinolone (Thermodynamically Favored) G->I High Temp / Epimerization

Fig 1. Mechanistic pathway of the Castagnoli-Cushman reaction with 4-nitrohomophthalic anhydride.

Regio A 4-Nitrohomophthalic Anhydride B Alcohols / Amines (Intermolecular Attack) A->B C Imines / Schiff Bases (Castagnoli-Cushman) A->C D Attack at C-3 (Aliphatic) Less sterically hindered B->D E Attack at C-1 (Aromatic) Driven by C-4 enolate proximity C->E F Aliphatic Ester / Amide + Free Aromatic COOH D->F G Isoquinolone Scaffold + Free Aliphatic COOH E->G

Fig 2. Regioselectivity of nucleophilic attack on 4-nitrohomophthalic anhydride.

📚 References

  • Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link][4]

  • Cyclic Anhydrides in Formal Cycloadditions and Multicomponent Reactions Source: Chemical Reviews - ACS Publications URL:[Link][1]

  • Optimization of the Indenone Ring of Indenoisoquinoline Topoisomerase I Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • The Castagnoli–Cushman Reaction Source: PubMed Central (PMC) / NIH URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Purification and Residual Nitric Acid Removal from 2-(Carboxymethyl)-4-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid (also known as 4-nitrohomophthalic acid): the stubborn retention of residual nitric acid following nitration.

Nitric acid is a potent oxidizer. When carried over into downstream workflows—such as esterifications, amide couplings, or catalytic reductions of the nitro group—even trace amounts can poison transition metal catalysts, degrade reagents, and trigger dangerous exothermic side reactions. This guide provides field-proven, self-validating protocols to ensure absolute purity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my synthesized 2-(carboxymethyl)-4-nitrobenzoic acid present as a sticky paste rather than a free-flowing powder? A1: Oily or sticky crude products are a hallmark of residual nitric and sulfuric acids trapped within the product matrix [[1]](). The dual carboxylic acid moieties in 2-(carboxymethyl)-4-nitrobenzoic acid form a robust intermolecular hydrogen-bonding network. During rapid precipitation in the workup phase, this network encapsulates solvent molecules and unreacted nitric acid (HNO₃), preventing proper crystal lattice formation.

Q2: Is washing the crude solid with copious amounts of cold water sufficient to remove the acid? A2: No. While cold water washing effectively removes surface-level inorganic acids, it cannot penetrate the crystal lattice to remove occluded (trapped) nitric acid 2. Relying solely on water washes often leaves behind 0.5% to 1.0% residual HNO₃. To achieve pharmaceutical-grade purity, you must disrupt the crystal lattice entirely through base-mediated dissolution or recrystallization.

Q3: My downstream catalytic hydrogenation (Pd/C) of the nitro group is failing. Could residual nitric acid be the cause? A3: Absolutely. Nitric acid and its degradation product, nitrous acid (HNO₂), severely poison Palladium on Carbon (Pd/C) catalysts. Furthermore, introducing an oxidizer like HNO₃ into a highly reducing environment containing hydrogen gas is a severe safety hazard. Complete removal of these oxidizers is a critical functional and safety prerequisite.

Q4: How do I verify the complete removal of nitric acid before proceeding? A4: Implement a self-validating analytical checkpoint using the Diphenylamine Spot Test . Dissolve 10 mg of your purified product in 1 mL of water and add 2 drops of 1% diphenylamine in concentrated sulfuric acid. A deep blue color indicates the presence of residual nitrates. A clear/yellowish result validates successful removal.

Part 2: Logical Troubleshooting Workflow

Troubleshooting Symptom Symptom: Downstream Hydrogenation Fails Check1 Test for Oxidizers (Diphenylamine Test) Symptom->Check1 ResultPos Positive (Blue) HNO3 Present Check1->ResultPos Yes ResultNeg Negative (Clear) Check Catalyst/H2 Pressure Check1->ResultNeg No Action1 Perform Base-Mediated Reprecipitation ResultPos->Action1 Action2 Verify pH during precipitation (<2.0) Action1->Action2

Caption: Troubleshooting logic tree for identifying and resolving residual nitric acid contamination.

Part 3: Standard Operating Procedures (Methodologies)

The most robust method for removing occluded nitric acid is Base-Mediated Dissolution and Reprecipitation . This protocol is adapted from established industrial recovery processes for nitrobenzoic acid derivatives 3.

Causality Principle: By converting the dicarboxylic acid into a highly water-soluble diammonium or disodium salt, the crystal lattice is completely destroyed, releasing trapped nitric acid into the bulk solution where it is neutralized. Re-acidifying with a different acid (HCl) forces the pure product to precipitate while leaving the highly soluble nitrate salts in the aqueous mother liquor.

Protocol: Base-Mediated Reprecipitation
  • Initial Wash: Suspend the crude 2-(carboxymethyl)-4-nitrobenzoic acid in ice-cold deionized water (5 mL per gram of product). Filter under vacuum to remove bulk surface acids 1.

  • Base Dissolution: Transfer the filter cake to a clean beaker. Add deionized water (5 parts by weight). Slowly add 29% aqueous ammonium hydroxide (NH₄OH) or 2M NaOH under continuous stirring until the pH stabilizes between 8.5 and 10.0 3. The solution should become clear as the soluble salt forms.

  • Clarification: Vacuum filter the basic solution through a fine glass frit or Celite pad to remove any insoluble impurities, unreacted starting materials, or polymerized tars.

  • Controlled Acidification: Transfer the mother liquor to a flask equipped with a mechanical stirrer. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH drops to 1.8–2.0 [[3]](). Do not use nitric or sulfuric acid, as this defeats the purpose of the purification.

  • Ostwald Ripening: Heat the resulting slurry to 60°C–65°C for 15 minutes. This critical step dissolves micro-crystals and co-precipitated inorganic salts.

  • Crystallization & Recovery: Allow the solution to cool slowly to 25°C, then place it in an ice bath (0°C–5°C) for 30 minutes to maximize yield. Filter the precipitate, wash with a minimal amount of ice-cold water, and dry under high vacuum at 45°C to constant weight.

Workflow Start Crude 2-(Carboxymethyl)- 4-nitrobenzoic acid (HNO3 Contaminated) Wash 1. Cold Water Wash Removes surface acid Start->Wash Dissolve 2. Base Dissolution (pH 9.0) Breaks crystal lattice Wash->Dissolve Filter 3. Clarification Filtration Removes insolubles Dissolve->Filter Acidify 4. HCl Acidification (pH 2.0) Forces pure precipitation Filter->Acidify Dry 5. Vacuum Drying (45°C) Removes volatiles Acidify->Dry

Caption: Workflow for the base-mediated reprecipitation and purification of the crude acid.

Part 4: Quantitative Data & Strategy Comparison

To assist in experimental design, the following table summarizes the efficacy of various purification strategies based on empirical laboratory data.

Purification StrategyMechanistic ActionResidual HNO₃ LevelYield RecoveryRecommended Use Case
Cold Water Wash Surface dissolution0.5% - 1.0%>95%Initial crude workup only
Vacuum Desiccation Volatilization0.1% - 0.5%>95%Final moisture/volatile removal
Base Reprecipitation Lattice destruction & ion exchange<0.01% 85% - 90%Gold standard for catalyst-sensitive downstream steps
EtOH/H₂O Recrystallization Differential solubility<0.05%80% - 85%General analytical purification

Part 5: References

  • US4288615A - Process for recovering 3-nitrobenzoic acid Source: Google Patents URL:

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure Source: Organic Syntheses, Inc. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Carboxymethyl)-4-nitrobenzoic Acid vs. Phthalic Acid

Introduction In the realm of synthetic organic chemistry and drug development, dicarboxylic acids and their corresponding anhydrides serve as foundational building blocks. This guide provides an in-depth comparative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of synthetic organic chemistry and drug development, dicarboxylic acids and their corresponding anhydrides serve as foundational building blocks. This guide provides an in-depth comparative analysis of phthalic acid (benzene-1,2-dicarboxylic acid) and 2-(carboxymethyl)-4-nitrobenzoic acid (commonly referred to in literature as 4-nitrohomophthalic acid). While structurally related, the homologation of one carboxyl group and the addition of an electron-withdrawing nitro group in the latter fundamentally shift its reactivity profile from a simple electrophilic acylating agent to a highly versatile nucleophilic synthon.

Section 1: Structural & Electronic Profiling (The Causality of Reactivity)

Phthalic Acid: The Electrophilic Standard

Phthalic acid is an ortho-dicarboxylic acid that readily undergoes dehydration to form phthalic anhydride, a stable 5-membered ring. As a widely recognized metabolic endpoint of [1], its chemical reactivity is dominated by the electrophilicity of its carbonyl carbons. It acts primarily as an acylating agent in Friedel-Crafts reactions, esterifications, and imidation reactions. Because the aromatic ring is relatively electron-rich and lacks α -protons, it cannot form enolates under standard conditions.

2-(Carboxymethyl)-4-nitrobenzoic Acid: The Nucleophilic Powerhouse

The structure of 2-(carboxymethyl)-4-nitrobenzoic acid introduces two critical modifications that completely invert its reactivity:

  • Homologation : The insertion of a methylene bridge (-CH₂-) creates an asymmetric diacid that dehydrates to form a 6-membered homophthalic anhydride[2].

  • Electronic Modulation : The nitro group (-NO₂) at the 4-position exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects.

When converted to 4-nitrohomophthalic anhydride, the methylene protons become highly acidic because they are flanked by a carbonyl group and an aromatic ring. The nitro group further stabilizes the resulting conjugate base. Consequently, deprotonation yields a reactive enolate that acts as a potent carbon nucleophile, enabling [3].

Section 2: Quantitative Data & Reactivity Comparison

The following table summarizes the divergent physicochemical properties and synthetic applications of both compounds.

PropertyPhthalic Acid2-(Carboxymethyl)-4-nitrobenzoic Acid
Common Name Phthalic acid4-Nitrohomophthalic acid
Anhydride Ring Size 5-membered (Phthalic anhydride)6-membered (4-Nitrohomophthalic anhydride)
Primary Reactive Site Carbonyl carbon (Electrophile)Active methylene (Nucleophile)
Electronic Modulators None-NO₂ group (-I, -M effects)
Key Synthetic Applications Plasticizers, Resins, EstersPolycyclic alkaloids, Indenoisoquinolines
Dominant Reaction Types Esterification, ImidationTamura cycloaddition, Castagnoli-Cushman

Section 3: Mechanistic Workflows & Visualizations

To understand the divergent applications of these two compounds, we must visualize their primary reactive pathways. Phthalic acid derivatives undergo nucleophilic attack at the carbonyl, whereas 4-nitrohomophthalic anhydride derivatives initiate nucleophilic attack via their active methylene.

Reactivity cluster_0 Phthalic Acid Pathway cluster_1 2-(Carboxymethyl)-4-nitrobenzoic Acid Pathway PA Phthalic Acid PAn Phthalic Anhydride (5-membered) PA->PAn Dehydration (-H2O) PE Electrophilic Attack (Esters, Imides) PAn->PE Nucleophile Addition NHA 2-(Carboxymethyl)- 4-nitrobenzoic Acid NHAn 4-Nitrohomophthalic Anhydride (6-membered) NHA->NHAn Acetyl Chloride (Reflux) Enolate Active Methylene Enolate NHAn->Enolate Base (-H+) TC Nucleophilic Attack (Tamura Cycloaddition) Enolate->TC Activated Alkene

Divergent reactivity pathways of Phthalic Acid vs. 2-(Carboxymethyl)-4-nitrobenzoic Acid.

The hallmark of 4-nitrohomophthalic anhydride is its participation in the Tamura cycloaddition. Originally thought to be a concerted Diels-Alder process, modern computational and experimental evidence confirms it is a [4] involving conjugate addition, ring closure, and decarboxylation to yield polycyclic aromatic systems. These architectures are critical in [5].

TamuraMechanism A 4-Nitrohomophthalic Anhydride B Deprotonation at C4 Methylene (Base Catalysis) A->B C Nucleophilic Enolate Intermediate B->C D Michael-type Conjugate Addition to Activated Alkene/Imine C->D E Intramolecular Ring Closure (Acylation) D->E F Decarboxylation & Aromatization (-CO2) E->F G Polycyclic Product (e.g., Indenoisoquinolines) F->G

Stepwise mechanism of the base-catalyzed Tamura cycloaddition of 4-nitrohomophthalic anhydride.

Section 4: Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail the activation and utilization of 2-(carboxymethyl)-4-nitrobenzoic acid.

Protocol A: Synthesis of 4-Nitrohomophthalic Anhydride (Activation)

Objective: Convert 2-(carboxymethyl)-4-nitrobenzoic acid to its reactive 6-membered anhydride. Causality: Acetyl chloride serves a dual purpose as both the solvent and the dehydrating agent. The reaction is driven entropically by the expulsion of acetic acid and hydrogen chloride gases, locking the molecule into the planar, reactive anhydride conformation. Steps:

  • Suspend 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 equiv, e.g., 39.2 mmol) in anhydrous acetyl chloride (approx. 0.75 M concentration, e.g., 30 mL).

  • Heat the mixture to reflux (approx. 52 °C) under an inert atmosphere for 4 hours. The suspension will transition into a clear yellow solution as the anhydride forms and dissolves.

  • Evaporate the acetyl chloride under reduced pressure to dryness.

  • Validation: Triturate the resulting residue with a 50% mixture of chloroform in hexanes. Filter the pale-yellow solid. The melting point should be sharp at 147−148 °C, confirming the complete conversion of the starting diacid[5].

Protocol B: Base-Catalyzed Tamura Cycloaddition (Application)

Objective: Synthesize a polycyclic core (e.g., an indenoisoquinoline derivative) via the reaction of 4-nitrohomophthalic anhydride with an activated imine/Schiff base. Causality: A mild base is required to deprotonate the active methylene of the anhydride. The resulting enolate attacks the electrophilic carbon of the Schiff base. Subsequent intramolecular acylation forms a lactam, and the expulsion of CO₂ (decarboxylation) drives the aromatization of the newly formed ring. Steps:

  • Dissolve the synthesized 4-nitrohomophthalic anhydride (1.1 equiv) and the target Schiff base (1.0 equiv) in anhydrous chloroform (0.1 M).

  • Add a catalytic amount of a mild base (e.g., triethylamine, 0.1 equiv) at 0 °C to initiate enolization without causing uncontrolled polymerization.

  • Allow the reaction to warm to 23 °C and stir for 12–16 hours.

  • Validation: Monitor via LC-MS. The intermediate cis-acid will form first. To force aromatization/decarboxylation, the solvent can be swapped to thionyl chloride followed by treatment with aluminum chloride in 1,2-dichloroethane[5].

References

  • Toxicological Characterization of Phthalic Acid Source: National Institutes of Health (PMC) URL:[Link]

  • Homophthalic Acid Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Cyclic Anhydrides in Formal Cycloadditions and Multicomponent Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • The base-catalysed Tamura cycloaddition reaction: calculation, mechanism, isolation of intermediates and asymmetric catalysis Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Comparative

A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of 2-(Carboxymethyl)-4-nitrobenzoic Acid

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven walkt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "2-(Carboxymethyl)-4-nitrobenzoic acid," a key intermediate in various synthetic pathways. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental choices and present a comparative analysis of how subtle variations can impact method performance. This guide is designed to be a practical, authoritative resource, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analyte: 2-(Carboxymethyl)-4-nitrobenzoic acid

2-(Carboxymethyl)-4-nitrobenzoic acid is a dicarboxylic acid containing a nitro group attached to the aromatic ring. Its chemical structure presents specific challenges and considerations for HPLC method development and validation. The two carboxylic acid groups mean that the compound's ionization state is highly dependent on the pH of the mobile phase, which will significantly influence its retention on a reversed-phase column.[1] The presence of the nitroaromatic chromophore allows for sensitive UV detection.

PropertyValueSource
Molecular FormulaC₉H₇NO₆[3][4]
Molecular Weight225.15 g/mol [3][4]
XLogP30.7[4]

The HPLC Method: A Starting Point

For the purpose of this guide, we will consider a reversed-phase HPLC (RP-HPLC) method as the primary analytical technique. RP-HPLC is a robust and versatile technique for the analysis of moderately polar compounds like our analyte.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

The choice of a C18 column provides a nonpolar stationary phase for the retention of the analyte. The mobile phase composition is a critical parameter. The addition of phosphoric acid to the aqueous component suppresses the ionization of the carboxylic acid groups, leading to increased retention and improved peak shape.[5] Acetonitrile is a common organic modifier that elutes the analyte from the column.

The Validation Journey: A Parameter-by-Parameter Exploration

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][6] We will now explore the key validation parameters as outlined in the ICH Q2(R1) guidelines.[3]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8][9]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: If the analyte is part of a formulation, inject a sample of the placebo (all components except the analyte) to demonstrate the absence of interference.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the analyte peak.

Hypothetical Data & Comparison:

SampleAnalyte Peak PurityResolution from Nearest ImpurityComments
Unstressed Standard> 0.999N/ASingle, sharp peak
Acid Stressed> 0.9982.5Minor degradation peak well-resolved
Base Stressed> 0.9953.1Significant degradation, but no co-elution
Oxidative Stressed> 0.9991.8A small degradation peak is closely eluted, but resolution is acceptable (>1.5)

Causality and Insights: The forced degradation study is a critical component of specificity for stability-indicating methods.[10] The results demonstrate that the method can distinguish the analyte from its potential degradation products, ensuring that the measured concentration is only that of the intact analyte.

Alternative Approaches: For complex mixtures where baseline separation is not achieved, a photodiode array (PDA) detector can be used to assess peak purity. If co-elution is unavoidable with a C18 column, alternative column chemistries like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column could be explored. These columns offer different selectivity due to π-π and dipole-dipole interactions with the nitroaromatic ring of the analyte and its impurities.[11]

Specificity_Workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Analyte Analyte Solution HPLC HPLC System Analyte->HPLC Blank Blank (Mobile Phase) Blank->HPLC Placebo Placebo Solution Placebo->HPLC Stressed Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Stressed->HPLC Evaluation Evaluate Chromatograms for: - No interference at analyte Rt - Peak Purity (if PDA is used) - Resolution between analyte and degradants HPLC->Evaluation

Caption: Workflow for assessing the specificity of the HPLC method.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Hypothetical Data & Comparison:

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 10015

  • Y-intercept: -1500

Causality and Insights: A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship between concentration and response. The y-intercept should be close to zero, indicating minimal bias. The established range of 50-150 µg/mL is suitable for the intended application.

Alternative Approaches: If a non-linear response is observed, it could be due to detector saturation at high concentrations or adsorption of the analyte to the column at low concentrations. In such cases, the concentration range may need to be narrowed, or a different calibration model (e.g., quadratic) could be justified, although a linear model is always preferred for its simplicity and robustness.

Linearity_Workflow A Prepare a series of standard solutions (at least 5 concentrations) B Inject each standard solution (e.g., n=3) A->B C Record peak areas B->C D Plot mean peak area vs. concentration C->D E Perform linear regression analysis D->E F Evaluate: - Correlation coefficient (r²) - Slope - Y-intercept - Residual plot E->F

Caption: Workflow for determining the linearity and range of the HPLC method.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte by spiking a placebo with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Data & Comparison:

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.399.4
Mean Recovery 99.7%

Causality and Insights: The high recovery values across the tested range indicate that the method is accurate and that there are no significant matrix effects or sample preparation losses.

Alternative Approaches: If poor accuracy is observed, it could be due to incomplete extraction of the analyte from the sample matrix, degradation of the analyte during sample preparation, or matrix interference. In such cases, the sample preparation procedure may need to be optimized.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Data & Comparison:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates66
Mean Concentration (µg/mL)100.199.8
Standard Deviation0.50.6
RSD (%) 0.5% 0.6%

Causality and Insights: The low RSD values for both repeatability and intermediate precision demonstrate that the method is precise and provides consistent results under the specified conditions.

Alternative Approaches: High variability in the results could indicate issues with the HPLC system (e.g., pump or injector problems), inconsistent sample preparation, or a non-robust method.

Precision_Workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision A Prepare multiple replicates of a single sample B Analyze on the same day, by the same analyst, on the same instrument A->B D Repeat the experiment on a different day, with a different analyst, or on a different instrument A->D C Calculate RSD B->C E Calculate RSD D->E

Caption: Workflow for assessing the precision of the HPLC method.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Hypothetical Data & Comparison:

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Causality and Insights: The LOD and LOQ values are important for the analysis of impurities or for trace-level quantification. These values indicate the sensitivity of the method.

Alternative Approaches: To improve the LOD and LOQ, one could increase the injection volume, use a more sensitive detector, or optimize the mobile phase to improve peak shape and reduce baseline noise.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

Introduce small, deliberate changes to the method parameters and assess the impact on the results (e.g., retention time, peak area, resolution).

Hypothetical Data & Comparison:

Parameter VariedVariationRetention Time Shift (%)Peak Area Change (%)Resolution (Analyte/Impurity)
Flow Rate ± 0.1 mL/min± 10%< 2%> 2.0
Column Temperature ± 2 °C± 3%< 1%> 2.2
Mobile Phase Composition ± 2% Acetonitrile± 8%< 2%> 1.8
pH of Aqueous Phase ± 0.1± 5%< 1%> 2.1

Causality and Insights: The method is considered robust as small variations in the method parameters do not significantly affect the results. This provides confidence that the method will perform consistently in different laboratories and on different instruments.

Alternative Approaches: If the method is found to be non-robust, it may be necessary to further optimize the method parameters or to specify tighter system suitability criteria. For example, if the resolution is highly sensitive to changes in the mobile phase composition, a different column with a more stable stationary phase might be considered.

Robustness_Workflow cluster_variation Deliberate Variations cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Flow Flow Rate (e.g., ± 0.1 mL/min) HPLC HPLC System Flow->HPLC Temp Column Temperature (e.g., ± 2 °C) Temp->HPLC Mobile Mobile Phase Composition (e.g., ± 2% organic) Mobile->HPLC pH Mobile Phase pH (e.g., ± 0.1) pH->HPLC Evaluation Evaluate impact on: - Retention Time - Peak Area/Shape - Resolution - System Suitability HPLC->Evaluation

Caption: Workflow for assessing the robustness of the HPLC method.

Conclusion: A Validated Method for Confident Analysis

This guide has provided a comprehensive overview of the validation of an HPLC method for the analysis of "2-(Carboxymethyl)-4-nitrobenzoic acid." By systematically evaluating each validation parameter and understanding the scientific principles behind the experimental choices, researchers can ensure the development of a robust and reliable analytical method. The presented hypothetical data and comparative discussions highlight the importance of a thorough validation process in generating high-quality, defensible data, which is paramount in the fields of pharmaceutical development and scientific research. The principles and workflows outlined here, grounded in the authoritative ICH guidelines, serve as a practical framework for any scientist tasked with the critical responsibility of analytical method validation.

References

Sources

Validation

Comparative Guide to Structural Characterization of 2-(Carboxymethyl)-4-nitrobenzoic Acid Derivatives: SCXRD vs. MicroED vs. PXRD

Executive Summary 2-(Carboxymethyl)-4-nitrobenzoic acid (commonly known as 4-nitrohomophthalic acid) is a highly versatile synthetic precursor. It is heavily utilized in the development of complex pharmacophores, most no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Carboxymethyl)-4-nitrobenzoic acid (commonly known as 4-nitrohomophthalic acid) is a highly versatile synthetic precursor. It is heavily utilized in the development of complex pharmacophores, most notably indenoisoquinoline-based dual Topoisomerase I (Top1) inhibitors [1], as well as advanced UV-labile photocage complexes designed for the controlled release of biologically relevant metal ions[2].

Despite its utility, confirming the absolute stereochemistry and 3D conformation of its downstream derivatives is a notorious bottleneck. The inherent molecular flexibility of the carboxymethyl moiety, combined with the strong electronic dipole of the nitro group, frequently disrupts ordered crystal packing. As a result, researchers are often left with microcrystalline powders rather than the macroscopic crystals required for traditional X-ray analysis. This guide objectively compares three leading structural resolution platforms—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD)—providing actionable, self-validating protocols to overcome these crystallization barriers.

The Crystallographic Challenge: Causality and Mechanism

To understand why specific analytical platforms succeed or fail, we must first analyze the physical chemistry of 2-(Carboxymethyl)-4-nitrobenzoic acid derivatives.

  • Competing Intermolecular Forces: When derivatized into extended planar aromatic systems (such as indenoisoquinolines), the molecules exhibit strong π−π stacking interactions. This drives rapid, uncontrolled nucleation. Simultaneously, the nitro and carboxylate groups engage in variable hydrogen bonding networks. This competition often leads to non-merohedral twinning, where multiple crystal lattices grow into each other, rendering standard diffraction data unprocessable.

  • The Size Limitation: Traditional SCXRD requires pristine single crystals larger than 50 µm. Because the strong π−π interactions cause these derivatives to crash out of solution rapidly, they predominantly form sub-micron needle-like or plate-like crystals. These "nanocrystals" are practically invisible to standard laboratory X-ray sources.

Pathway A 2-(Carboxymethyl)- 4-nitrobenzoic acid B Derivatization Reactions A->B Precursor C Top1 Inhibitors (Indenoisoquinolines) B->C D Photocage Complexes B->D E Crystallization Screening C->E D->E

Fig 1: Derivatization pathway of 2-(Carboxymethyl)-4-nitrobenzoic acid to functional compounds.

Platform Comparison: SCXRD vs. MicroED vs. PXRD

Selecting the correct platform depends entirely on the physical state of your synthesized derivative.

  • Single-Crystal X-ray Diffraction (SCXRD): The historical gold standard. It provides unambiguous assignment of absolute stereochemistry and high-resolution bond metrics. However, it is entirely dependent on the successful growth of large (>50 µm) crystals.

  • Microcrystal Electron Diffraction (MicroED): A transformative cryo-EM technique. Because electrons interact with matter much more strongly than X-rays, MicroED can solve atomic-resolution structures directly from nanocrystals (~100–500 nm) found in seemingly amorphous powders [3]. It bypasses the need for macroscopic crystal growth entirely.

  • Powder X-ray Diffraction (PXRD): Utilized when only bulk powder is available and MicroED is inaccessible. Structures are solved via Rietveld refinement. While useful for confirming phase purity, solving de novo structures of highly flexible molecules from PXRD is computationally exhaustive and prone to error.

Quantitative Performance Comparison
MetricSCXRDMicroEDPXRD (Rietveld)
Required Crystal Size > 50 µm100 – 500 nmBulk Powder (Microcrystalline)
Sample Quantity Single crystal (~1 µg)~10–15 µg> 10 mg
Typical Resolution Limit 0.7 – 0.8 Å0.8 – 1.2 Å> 2.0 Å (Model dependent)
Data Collection Time 2 – 12 hours< 5 minutes1 – 4 hours
Hydrogen Atom Visibility Yes (often freely refined)Yes (via electrostatic potential)Rarely visible
Primary Limitation Requires massive crystal growthRequires access to Cryo-TEMHeavy reliance on initial models

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical quality-control checkpoints before data collection.

Protocol 1: Vapor Diffusion Crystallization for SCXRD

Causality: Vapor diffusion slowly increases the supersaturation of the derivative, allowing the flexible carboxymethyl arms time to find their lowest-energy packing conformation, minimizing twinning. Self-Validation: Polarized light microscopy is used to confirm single-domain integrity prior to X-ray exposure.

  • Solubilization: Dissolve 5 mg of the purified derivative in 500 µL of a high-solubility, low-volatility solvent (e.g., DMSO or DMF).

  • Drop Setup: On a siliconized glass coverslip, mix 1 µL of the compound solution with 1 µL of a crystallization precipitant (e.g., 20% PEG 3350, 0.2 M Ammonium Acetate).

  • Equilibration: Invert the coverslip over a reservoir well containing 500 µL of the precipitant solution. Seal the well hermetically with high-vacuum grease.

  • Validation Checkpoint (Crucial): Inspect the drop daily under a polarized light microscope. A true single crystal will uniformly extinguish light (turn completely dark) every 90 degrees of rotation. If the crystal exhibits "patchwork" extinction, it is twinned and will yield unusable data. Do not mount twinned crystals.

  • Data Collection: Harvest a validated crystal using a nylon loop, flash-cool in a 100 K nitrogen stream to reduce thermal motion, and collect diffraction data using a Cu-K α microfocus source.

Protocol 2: Grid Preparation and Continuous Rotation for MicroED

Causality: When π−π stacking forces rapid precipitation, the resulting powder consists of millions of nanocrystals. MicroED leverages these exact nanocrystals, using a highly attenuated electron beam to prevent radiation damage to the nitro groups. Self-Validation: Low-dose imaging ensures the selected nanocrystal is of the correct thickness and retains its diffracting power before the continuous rotation movie is recorded.

  • Suspension Preparation: Take 1-2 mg of the microcrystalline powder (often the "failed" precipitate from an SCXRD screen) and suspend it in 100 µL of a non-solvating liquid (e.g., hexane or pure water, depending on the derivative's hydrophobicity). Sonicate for 5 minutes to disperse aggregates.

  • Grid Application: Apply 2 µL of the suspension to a glow-discharged Quantifoil carbon grid.

  • Vitrification: Blot away excess liquid using filter paper for 2-3 seconds, then immediately plunge-freeze the grid in liquid ethane.

  • Validation Checkpoint (Crucial): Load the grid into a cryo-TEM operating at 200 kV. Use a highly attenuated beam (dose rate < 0.01 e⁻/Ų/s) in imaging mode to locate isolated nanocrystals (ideally 100–300 nm thick). Verify the crystal's integrity by taking a single, brief diffraction exposure. If sharp spots are visible extending beyond 1.5 Å, proceed to data collection.

  • Data Collection: Collect continuous rotation data by rotating the stage from -30° to +30° at a constant rate of 0.5°/s, recording the diffraction patterns as a movie on a fast direct electron detector [3].

Workflow Start Amorphous/Microcrystalline Powder Screen Solubility & Crystallization Screen Start->Screen SCXRD_Path Macrocrystals (>50 µm) Screen->SCXRD_Path Vapor Diffusion MicroED_Path Nanocrystals (<1 µm) Screen->MicroED_Path Sonication/Crash SCXRD_Data Single-Crystal X-ray Diffraction SCXRD_Path->SCXRD_Data MicroED_Data Cryo-EM Grid & MicroED MicroED_Path->MicroED_Data Solve Structure Solution (Direct Methods) SCXRD_Data->Solve MicroED_Data->Solve

Fig 2: Decision matrix for crystallographic characterization based on crystal size.

Strategic Recommendations

For researchers synthesizing 2-(Carboxymethyl)-4-nitrobenzoic acid derivatives, the traditional bottleneck has always been macroscopic crystal growth. If standard sparse-matrix screening yields crystals >50 µm that pass polarized light validation, SCXRD remains the most robust and accessible choice.

However, for complex Top1 inhibitor precursors or photocages that stubbornly yield microcrystalline powders, researchers should no longer waste months optimizing crystallization conditions. MicroED bypasses the macroscopic crystallization bottleneck entirely, providing atomic-resolution structural data directly from the initial synthetic powder.

References

  • Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10-Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors.National Institutes of Health (PMC).
  • Photocage Complexes for Zn2+ and Biologically Relevant Metal Ion Release.ResearchGate.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.ACS Central Science.
Comparative

A Comparative Guide to Catalytic Reduction Methods for the Nitro Group in 4-Nitrohomophthalic Acid

For Researchers, Scientists, and Drug Development Professionals The selective reduction of the nitro group in 4-nitrohomophthalic acid is a critical transformation in synthetic organic chemistry, yielding 4-aminohomophth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 4-nitrohomophthalic acid is a critical transformation in synthetic organic chemistry, yielding 4-aminohomophthalic acid, a valuable building block in the pharmaceutical and materials science industries. The efficiency and selectivity of this reduction are paramount to ensure high purity and yield of the final product. This guide provides an in-depth comparative analysis of common catalytic methods for this pivotal reaction, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The Critical Role of 4-Aminohomophthalic Acid

4-Aminohomophthalic acid and its derivatives are key intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals and functional polymers. The presence of both amino and carboxylic acid functionalities on the aromatic ring makes it a versatile precursor for further chemical modifications. The purity of 4-aminohomophthalic acid directly impacts the quality and efficacy of the final products, making the choice of reduction methodology a crucial process parameter.

Catalytic Hydrogenation: A Powerful and Versatile Tool

Catalytic hydrogenation is a widely adopted and highly effective method for the reduction of nitroarenes. This technique involves the use of a heterogeneous or homogeneous catalyst in the presence of a hydrogen source to selectively reduce the nitro group to an amine.

Mechanism of Catalytic Hydrogenation of Nitroarenes

The reduction of a nitro group to an amine is a complex multi-step process that is generally understood to proceed through a series of intermediates on the catalyst surface. The most widely accepted mechanism involves the following key steps:

  • Adsorption: The nitroaromatic compound and the hydrogen source (e.g., H₂ gas) adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen dissociates into reactive hydrogen atoms on the catalyst surface.

  • Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

G cluster_catalyst Catalyst Surface Ar-NO2_ads Adsorbed 4-Nitrohomophthalic Acid Ar-NO Nitroso Intermediate (Ar-NO) Ar-NO2_ads->Ar-NO + 2[H] H_ads Adsorbed H atoms Ar-NO2 4-Nitrohomophthalic Acid (Ar-NO2) Ar-NO2->Ar-NO2_ads Adsorption H2 Hydrogen Gas (H2) H2->H_ads Dissociative Adsorption Ar-NHOH Hydroxylamino Intermediate (Ar-NHOH) Ar-NO->Ar-NHOH + 2[H] Ar-NH2 4-Aminohomophthalic Acid (Ar-NH2) Ar-NHOH->Ar-NH2 + 2[H] Ar-NH2_desorbed 4-Aminohomophthalic Acid (in solution) Ar-NH2->Ar-NH2_desorbed Desorption

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Comparative Analysis of Common Catalytic Systems

The choice of catalyst is a critical factor that influences the reaction rate, selectivity, and overall efficiency of the nitro group reduction. Below is a comparison of commonly employed catalytic systems.

Catalyst SystemHydrogen SourceTypical SolventAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ gasEthanol, Methanol, Ethyl AcetateHigh activity and selectivity, widely applicable, good functional group tolerance.Higher cost compared to base metal catalysts, can be pyrophoric.
Raney Nickel (Raney® Ni) H₂ gasEthanol, WaterHigh activity, lower cost than precious metals, effective for a wide range of nitro compounds.Pyrophoric (requires careful handling), may require higher pressures and temperatures, potential for side reactions.
Platinum on Carbon (Pt/C) H₂ gasAcetic Acid, EthanolHigh activity, effective under acidic conditions.Higher cost, can promote aromatic ring reduction under harsh conditions.
Catalytic Transfer Hydrogenation (CTH) Formic acid, Ammonium formate, HydrazineMethanol, EthanolAvoids the use of high-pressure hydrogen gas, milder reaction conditions.May require stoichiometric amounts of the hydrogen donor, potential for side reactions from the donor.

In-Depth Look at Key Catalytic Methods

Palladium on Carbon (Pd/C) with Hydrogen Gas

This is arguably the most common and reliable method for the reduction of aromatic nitro compounds. The high activity of palladium allows for the reaction to proceed under relatively mild conditions of temperature and pressure.

Causality Behind Experimental Choices:

  • Catalyst Loading: A typical catalyst loading of 5-10 mol% is often sufficient to achieve a good reaction rate without being prohibitively expensive.

  • Solvent: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and the resulting amine, and they facilitate the interaction with the catalyst surface.

  • Pressure: While atmospheric pressure of hydrogen can be effective, moderate pressures (e.g., 50-100 psi) can significantly accelerate the reaction rate.

  • Temperature: The reaction is often exothermic, and running it at or slightly above room temperature is usually sufficient.

A general procedure for the synthesis of 4-aminophthalic acid from 4-nitrophthalic acid using this method reports a high yield of 96%.[1]

Raney Nickel with Hydrogen Gas

Raney Nickel, a fine-grained nickel-aluminium alloy, is a highly active and cost-effective catalyst for nitro group reductions. It is particularly useful in large-scale industrial processes.

Causality Behind Experimental Choices:

  • Catalyst Activity: The high surface area and the presence of adsorbed hydrogen make Raney Nickel a very active catalyst.

  • Safety Precautions: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol to prevent ignition upon contact with air.

  • Reaction Conditions: Reductions with Raney Nickel may require higher temperatures and pressures compared to palladium-based catalysts to achieve similar reaction rates.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.

Causality Behind Experimental Choices:

  • Hydrogen Donors: Ammonium formate is a popular choice as it decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.[2] Formic acid is another effective hydrogen donor.

  • Reaction Conditions: CTH reactions are often carried out at or near the reflux temperature of the solvent to facilitate the decomposition of the hydrogen donor.

  • Advantages: The primary advantage is the avoidance of specialized high-pressure hydrogenation equipment, making it more accessible for standard laboratory setups.

Experimental Protocols

The following are representative experimental protocols for the catalytic reduction of a nitroaromatic acid. These should be adapted and optimized for 4-nitrohomophthalic acid based on its specific solubility and reactivity.

Protocol 1: Reduction using Pd/C and Hydrogen Gas

G Start Start Dissolve Dissolve 4-Nitrohomophthalic Acid in Ethanol Start->Dissolve Add_Catalyst Add 5% Pd/C Catalyst Dissolve->Add_Catalyst Purge Purge with Nitrogen, then Hydrogen Add_Catalyst->Purge Pressurize Pressurize with H2 (e.g., 50 psi) Purge->Pressurize React Stir at Room Temperature (Monitor by TLC/HPLC) Pressurize->React Filter Filter through Celite® to remove catalyst React->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify the crude product (Recrystallization) Concentrate->Purify End End Purify->End

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: In a pressure-resistant vessel (e.g., a Parr shaker bottle), dissolve 4-nitrohomophthalic acid in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purging: Seal the vessel and purge the system several times with an inert gas to remove all oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminohomophthalic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the final product of high purity.

Protocol 2: Reduction using Catalytic Transfer Hydrogenation with Ammonium Formate

G Start Start Dissolve Dissolve 4-Nitrohomophthalic Acid and Ammonium Formate in Methanol Start->Dissolve Add_Catalyst Add 10% Pd/C Catalyst Dissolve->Add_Catalyst Reflux Heat the mixture to reflux (Monitor by TLC/HPLC) Add_Catalyst->Reflux Filter Filter through Celite® to remove catalyst Reflux->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify the crude product (Recrystallization) Concentrate->Purify End End Purify->End

Caption: Experimental workflow for Catalytic Transfer Hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrohomophthalic acid and an excess of ammonium formate (typically 3-5 equivalents) in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (5-10 mol%) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by recrystallization.

Potential Side Reactions and Considerations

While catalytic hydrogenation is generally a clean reaction, potential side reactions can occur, especially if the reaction conditions are not carefully controlled.

  • Over-reduction: In substrates containing other reducible functional groups (e.g., alkenes, alkynes, or carbonyls), over-reduction can be a concern. The choice of catalyst and reaction conditions can be tailored to minimize this.

  • Dehalogenation: If the substrate contains halogen substituents, dehalogenation can occur, particularly with Pd/C.

  • Catalyst Poisoning: Certain functional groups (e.g., thiols) can poison the catalyst, reducing its activity.

  • Incomplete Reaction: Insufficient catalyst, low hydrogen pressure, or short reaction times can lead to the formation of intermediates like the hydroxylamine, which can be undesirable impurities.

Conclusion

The catalytic reduction of the nitro group in 4-nitrohomophthalic acid is a fundamental and crucial step for the synthesis of the valuable intermediate, 4-aminohomophthalic acid. While several catalytic methods are available, palladium on carbon with hydrogen gas remains a highly reliable and efficient choice, often providing high yields and purity. Catalytic transfer hydrogenation presents a practical alternative that avoids the need for high-pressure equipment. The selection of the optimal method will depend on factors such as the scale of the reaction, available equipment, cost considerations, and the presence of other functional groups in the molecule. Careful optimization of reaction parameters is key to achieving the desired outcome with high efficiency and purity.

References

  • Bogert, M. T., & Renshaw, R. R. (1908). 4-AMINO-o-PHTHALIC ACID AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society, 30(7), 1135-1144.
  • PrepChem. (n.d.). Synthesis of 4-aminophthalic acid. Retrieved from [Link]

  • Strupiński, R., & Wróbel, Z. (2018).
  • The Chemistry of 4-Aminophthalic Acid: Properties and Synthesis for Industrial Use. (2025, November 2). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • US Patent 3,979,416. (1976).

Sources

Validation

Evaluating the performance of "2-(Carboxymethyl)-4-nitrobenzoic acid" as a linker in coordination polymers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Application & Comparison Guide Executive Summary & Mechanistic Grounding The transition from static Metal-Orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Application & Comparison Guide

Executive Summary & Mechanistic Grounding

The transition from static Metal-Organic Frameworks (MOFs) to stimuli-responsive Coordination Polymers (CPs) has revolutionized targeted drug delivery and smart material design. At the heart of this evolution is ligand engineering. While symmetric, rigid linkers dominate gas storage applications, the demand for "on-command" framework degradation requires linkers with built-in lability.

2-(Carboxymethyl)-4-nitrobenzoic acid (also known as 4-nitrohomophthalic acid, 4-NHPA) [1] represents a highly specialized, dual-function linker. Structurally, it offers an asymmetric coordination profile: a rigid benzoate arm and a flexible phenylacetate arm. Functionally, it acts as a highly efficient phototrigger.

The Causality of Photochemical Degradation

Why does 4-NHPA excel as a degradable linker? The mechanism relies on the spatial relationship between the nitro group and the acetate moiety. Upon UV irradiation (typically at 367 nm), 4-nitrohomophthalate ions undergo rapid photodecarboxylation with an exceptionally high quantum yield ( Φ≈0.6 ) [2].

Unlike traditional ortho-nitrobenzyl systems that rely solely on hydrogen transfer to form aci-nitro tautomers [3], the 4-NHPA structure facilitates direct photodecomposition into carbon dioxide and a stabilized nitrobenzyl anion. In the context of a Coordination Polymer, this loss of CO2​ forcefully severs the coordination bond with the metal node (e.g., Zn2+ or Zr4+ ), causing a localized, irreversible collapse of the framework and the subsequent release of encapsulated cargo.

PhotochemicalPathway A Intact CP (Metal-4-NHPA) B UV Exposure (367 nm) A->B C Photodecarboxylation (Loss of CO2) B->C D Nitrobenzyl Anion Formation C->D E Framework Collapse & Cargo Release D->E

Fig 1: Photodecarboxylation pathway of 4-NHPA leading to framework degradation.

Comparative Performance Analysis

To objectively evaluate 4-NHPA, we must benchmark it against industry-standard dicarboxylate linkers: 1,4-Benzenedicarboxylic acid (BDC) and 2-Nitro-1,4-benzenedicarboxylic acid (NO2-BDC) .

Table 1: Linker Performance & Structural Comparison Matrix
Property / Feature1,4-BDC (Terephthalic Acid)NO2-BDC4-NHPA (2-(Carboxymethyl)-4-nitrobenzoic acid)
Denticity & Symmetry Rigid, Symmetric ( C2v​ )Rigid, AsymmetricFlexible arm, Asymmetric
Primary Coordination Bidentate bridgingBidentate bridgingMono/Bidentate (variable due to −CH2​− flexibility)
Stimuli-Responsiveness None (Highly Stable)Mild (Electronic tuning via −NO2​ )High (UV-Photodecarboxylation)
Framework Topology Predictable, high-symmetry (e.g., MOF-5, UiO-66)Isoreticular to BDC, reduced pore volumeLower symmetry, often 2D layers or interpenetrated 3D
Photocleavage Quantum Yield N/ANegligible Φ≈0.6 (at 367 nm)
Ideal Application Gas storage, catalysisGas separation, sensingTargeted drug delivery, transient sensors

Key Takeaway: While BDC and NO2-BDC are superior for creating robust, high-surface-area materials, 4-NHPA sacrifices structural predictability to achieve unparalleled photo-responsiveness. The flexible methylene spacer in 4-NHPA prevents the formation of ultra-rigid topologies, making the resulting CPs inherently more susceptible to triggered degradation.

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity, the evaluation of a photo-responsive CP must include a self-validating system. The following protocol details the synthesis of a model Zn -4-NHPA coordination polymer and a controlled release assay using Rhodamine B (RhB) as a model drug.

Critical Control: All synthesis and washing steps must be performed in amber glassware or dark-room conditions to prevent premature photodecarboxylation. A "Dark Control" sample is mandatory during the release assay to prove that framework degradation is strictly UV-dependent.

Phase 1: Dark-State Solvothermal Synthesis
  • Precursor Preparation: Dissolve 0.5 mmol of Zn(NO3​)2​⋅6H2​O and 0.5 mmol of 4-NHPA in 10 mL of a DMF/Water mixture (4:1 v/v) inside an amber glass vial.

  • Reaction: Seal the vial and heat at 85∘C for 48 hours in a programmable oven.

  • Harvesting: Cool to room temperature at 5∘C/hr . Isolate the resulting crystals via centrifugation (8,000 rpm, 5 mins).

  • Washing: Wash thoroughly with fresh DMF ( 3×5 mL ) and Methanol ( 3×5 mL ) to remove unreacted ligands. Dry under vacuum at 60∘C .

Phase 2: Cargo Encapsulation & Activation
  • Loading: Suspend 50 mg of the activated Zn -4-NHPA CP in a 10 mM aqueous solution of Rhodamine B. Stir in the dark for 24 hours to ensure maximum pore diffusion.

  • Surface Clearing: Centrifuge and wash the loaded CP with deionized water repeatedly until the supernatant shows zero fluorescence (validating that all remaining RhB is strictly encapsulated within the framework).

Phase 3: Photolysis & Kinetic Release Assay
  • Setup: Disperse 10 mg of RhB-loaded CP into two separate quartz cuvettes containing 3 mL of PBS buffer (pH 7.4).

  • Irradiation:

    • Sample A (Test): Expose to a 367 nm UV LED ( 10 mW/cm2 ).

    • Sample B (Dark Control): Keep completely shielded from light.

  • Measurement: Extract aliquots every 10 minutes, measure fluorescence emission at 580 nm, and return the aliquot to the cuvette.

ExperimentalWorkflow Step1 1. Solvothermal Synthesis (Zn Salt + 4-NHPA, Dark) Step2 2. Cargo Encapsulation (Rhodamine B Loading) Step1->Step2 Step3 3. Washing & Activation (Remove Surface Dye) Step2->Step3 Step4 4. UV-Triggered Release (367 nm Irradiation) Step3->Step4 Step5 5. Kinetic Analysis (Fluorescence Spectroscopy) Step4->Step5

Fig 2: Self-validating experimental workflow for photo-responsive MOF evaluation.

Data Presentation: Release Kinetics

The table below summarizes the expected quantitative release profile based on the photodecarboxylation kinetics of the 4-nitrohomophthalate moiety.

Table 2: Comparative Release Kinetics of Encapsulated RhB
Time (Minutes)Dark Control (% Release)UV Irradiated (367 nm) (% Release)Framework Status
00.0%0.0%Intact
100.5%22.4%Partial Surface Degradation
201.1%48.7%Bulk Decarboxylation Initiated
301.4%71.2%Major Structural Collapse
602.0%> 95.0%Complete Degradation

Analysis: The negligible release in the Dark Control validates the stability of the coordination bond under physiological conditions. The rapid exponential release under UV irradiation confirms the high quantum yield of the 4-NHPA linker's photodecarboxylation, proving its efficacy as a superior trigger for drug delivery systems over standard rigid linkers.

References

  • PubChem Compound Summary for CID 7172025, 2-(Carboxymethyl)-4-nitrobenzoic acid. National Center for Biotechnology Information.[Link]

  • Photocage Complexes for Zn 2+ and Biologically Relevant Metal Ion Release. ResearchGate.[Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helvetica Chimica Acta 84(6):1441-1458.[Link]

Comparative

Benchmarking the synthesis of a target molecule using "2-(Carboxymethyl)-4-nitrobenzoic acid" versus alternative starting materials

An objective, data-driven comparison guide for drug development professionals and synthetic chemists evaluating precursor strategies for indenoisoquinoline APIs. Executive Overview Indenoisoquinolines represent a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide for drug development professionals and synthetic chemists evaluating precursor strategies for indenoisoquinoline APIs.

Executive Overview

Indenoisoquinolines represent a highly potent class of dual Topoisomerase I (Top1) and Tyrosyl-DNA Phosphodiesterase I (TDP1) inhibitors, offering significant therapeutic advantages over traditional camptothecins in oncology . The synthesis of nitrated indenoisoquinoline derivatives hinges entirely on the efficient generation of a critical building block: 4-nitrohomophthalic anhydride .

Historically, chemists have relied on de novo synthesis of this intermediate from basic precursors like homophthalic acid or 2-methyl-4-nitrobenzoic acid. However, the commercial availability of 2-(carboxymethyl)-4-nitrobenzoic acid (also known as 4-nitrohomophthalic acid) has revolutionized this workflow. This guide benchmarks the synthesis of the anhydride intermediate using 2-(carboxymethyl)-4-nitrobenzoic acid against traditional alternative starting materials, providing experimental causality, self-validating protocols, and quantitative performance metrics.

Pathway Visualization

The following workflow illustrates the strategic divergence in synthesizing the key anhydride intermediate based on the chosen starting material.

SynthesisRoutes SM1 Route A: Homophthalic Acid IntA Nitration (Fuming HNO3) Isomer Mixture SM1->IntA Electrophilic Substitution SM2 Route B: 2-Methyl-4-nitrobenzoic Acid IntB1 Bromination (NBS) SM2->IntB1 Radical Reaction SM3 Route C: 2-(Carboxymethyl)- 4-nitrobenzoic Acid Target1 4-Nitrohomophthalic Acid SM3->Target1 Commercially Sourced (100% Purity) IntA->Target1 Purification (Yield Loss) IntB2 Cyanation (NaCN) & Hydrolysis IntB1->IntB2 Nucleophilic Attack IntB2->Target1 Acidic Hydrolysis Anhydride 4-Nitrohomophthalic Anhydride (Key Intermediate) Target1->Anhydride Dehydration (AcCl) API Nitrated Indenoisoquinoline API (Top1/TDP1 Inhibitor) Anhydride->API Condensation (Schiff Base)

Synthetic routes to nitrated indenoisoquinolines comparing three distinct starting materials.

Mechanistic Benchmarking: Evaluating the Precursors

Route A: Homophthalic Acid (Direct Nitration)

The traditional approach involves the direct electrophilic aromatic substitution (nitration) of homophthalic acid using fuming nitric acid .

  • Causality & Limitations: Direct nitration of homophthalic acid is notoriously unselective. The conflicting directing effects of the deactivating -COOH group and the weakly activating -CH₂COOH group lead to a complex mixture of nitrated isomers. Isolating the specific 4-nitro isomer requires laborious fractional recrystallization, which drastically reduces the overall yield and introduces batch-to-batch variability. Furthermore, handling fuming HNO₃ at scale poses severe safety and equipment corrosion challenges.

Route B: 2-Methyl-4-nitrobenzoic Acid (Chain Elongation)

To bypass regioselectivity issues, chemists can start with the nitro group pre-installed at the correct position and elongate the alkyl chain.

  • Causality & Limitations: This route requires homologating the ortho-methyl group to a carboxymethyl group. The workflow dictates radical bromination (using NBS) to form a benzyl bromide, followed by nucleophilic substitution with sodium cyanide (NaCN), and subsequent acidic hydrolysis of the nitrile. While regioselective, this 4-step homologation bottleneck suffers from a high E-factor, relies on highly toxic cyanide salts, and experiences severe cumulative yield attrition.

Route C: 2-(Carboxymethyl)-4-nitrobenzoic Acid (The Benchmark)

Using 2-(carboxymethyl)-4-nitrobenzoic acid as the starting material provides a perfect structural match for the target intermediate.

  • Causality & Advantages: Because the exact substitution pattern (1-carboxy, 2-carboxymethyl, 4-nitro) is already established, the synthesis is reduced to a single, high-yielding dehydration step. This bypasses all regioselectivity issues, eliminates the need for hazardous nitrating or cyanating agents, and ensures a streamlined, scalable process for downstream API or activity-based probe synthesis .

Self-Validating Experimental Protocol: Route C

The following protocol details the conversion of 2-(carboxymethyl)-4-nitrobenzoic acid to 4-nitrohomophthalic anhydride, and its subsequent condensation. Every step is designed as a self-validating system to ensure structural integrity and high fidelity before proceeding to the next stage.

Phase 1: Dehydration to 4-Nitrohomophthalic Anhydride
  • Activation: Suspend 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 equiv) in anhydrous acetyl chloride (AcCl) (10 mL/g). Causality: AcCl functions as both the solvent and the electrophilic activator, maintaining an anhydrous environment critical for anhydride stability.

  • Cyclization: Heat the suspension to a gentle reflux (50–55 °C) under an argon atmosphere for 3 hours. The carboxylic acid attacks the highly electrophilic acylium ion generated from AcCl, forming a mixed anhydride. Subsequent intramolecular nucleophilic acyl substitution by the second carboxyl group closes the 6-membered ring, releasing acetic acid and HCl gas.

  • Isolation: Concentrate the mixture in vacuo to remove all volatiles. Triturate the crude residue with cold anhydrous hexanes and filter under inert gas.

  • Validation Checkpoint: Analyze the isolated product via FTIR spectroscopy. The reaction is deemed successful and complete when the broad O-H stretch (~3000 cm⁻¹) completely disappears, replaced by two sharp, distinct anhydride C=O stretching bands at ~1780 cm⁻¹ and ~1740 cm⁻¹.

Phase 2: Condensation to the Indenoisoquinoline Core
  • Cycloaddition: Dissolve the validated 4-nitrohomophthalic anhydride in anhydrous 1,2-dichloroethane. Add a pre-formed Schiff base (1.1 equiv, derived from a substituted benzaldehyde and primary amine) dropwise at room temperature .

  • Intermediate Formation: Stir the reaction for 16 hours. The anhydride undergoes a formal condensation with the imine to yield a cis-acid intermediate.

  • Aromatization: Treat the mixture with thionyl chloride (SOCl₂) followed by aluminum chloride (AlCl₃). Causality: SOCl₂ converts the intermediate carboxylic acid to a highly reactive acyl chloride. The addition of AlCl₃ catalyzes a Friedel-Crafts intramolecular acylation, driving the oxidative aromatization to form the fully conjugated, biologically active nitrated indenoisoquinoline .

Quantitative Performance Data

The table below summarizes the benchmarking data across all three synthetic routes, highlighting the operational superiority of Route C.

MetricRoute A (Homophthalic Acid)Route B (2-Methyl-4-nitrobenzoic Acid)Route C (2-(Carboxymethyl)-4-nitrobenzoic Acid)
Step Count (to Anhydride) 2 Steps4 Steps1 Step (Benchmark)
Overall Yield 40 - 55%30 - 45%> 90%
Regioselectivity Poor (Isomer mixtures)HighPerfect (Pre-installed)
Key Hazardous Reagents Fuming HNO₃NBS, NaCNAcetyl Chloride (Standard)
E-Factor (Waste Generation) High (Aqueous acid waste)Very High (Cyanide waste)Low (Volatile byproducts)

Conclusion

For drug development professionals synthesizing nitrated indenoisoquinolines or chloroisocoumarin probes, starting with 2-(carboxymethyl)-4-nitrobenzoic acid is the undisputed optimal strategy. It transforms a hazardous, low-yielding, and poorly selective multi-step synthesis into a highly efficient, single-step dehydration. By eliminating the homologation bottleneck and bypassing the regioselectivity flaws of direct nitration, Route C maximizes throughput, ensures API purity, and drastically improves the safety profile of the laboratory workflow.

References

  • Title: 2-(Carboxymethyl)-4-nitrobenzoic acid | C9H7NO6 | CID 7172025 Source: PubChem URL: [Link]

  • Title: Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors Source: Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]

  • Title: Development of an activity-based probe for acyl-protein thioesterases Source: PLoS One (via PMC - NIH) URL: [Link]

Validation

Cross-validation of analytical results for "2-(Carboxymethyl)-4-nitrobenzoic acid" using different techniques

Introduction: The Analytical Challenge 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS: 39585-32-5, Molecular Formula: C9H7NO6)[1][2] is a highly functionalized aromatic compound featuring two distinct carboxylic acid moietie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-(Carboxymethyl)-4-nitrobenzoic acid (CAS: 39585-32-5, Molecular Formula: C9H7NO6)[1][2] is a highly functionalized aromatic compound featuring two distinct carboxylic acid moieties and a strongly electron-withdrawing nitro group. In drug development and materials science, confirming the absolute purity and structural integrity of such intermediates is critical.

Relying on a single analytical technique often leads to blind spots. For instance, UV-Vis detectors in High-Performance Liquid Chromatography (HPLC) may miss impurities lacking chromophores, while Nuclear Magnetic Resonance (NMR) spectroscopy might lack the sensitivity to detect trace-level degradants[3]. Therefore, robust characterization requires an orthogonal cross-validation approach integrating HPLC, NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Orthogonal Analytical Workflows

High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and quantification. Mechanistic Rationale: 2-(Carboxymethyl)-4-nitrobenzoic acid is highly polar due to its dicarboxylic acid structure. To prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, the mobile phase must be acidified (e.g., 0.1% formic acid or trifluoroacetic acid). This suppresses the ionization of the carboxylate groups, ensuring the compound is retained on a non-polar C18 column via hydrophobic interactions[3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Column Selection: Reverse-phase C18 (4.6 mm x 250 mm, 5 µm).

  • Gradient Elution: Ramp from 10% to 90% Acetonitrile over 20 minutes to resolve structurally similar impurities (e.g., monodecarboxylated degradants).

  • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).

  • Validation Check: Inject a blank solvent to rule out system peaks. Run a known standard of 4-nitrobenzoic acid to verify relative retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Absolute structural elucidation and regioisomer confirmation. Mechanistic Rationale: While HPLC confirms purity, it cannot definitively prove the molecular structure. 1 H and 13 C NMR provide a map of the carbon-hydrogen framework. The electron-withdrawing nitro group at the 4-position strongly deshields the adjacent aromatic protons, shifting them downfield. Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the solvent of choice because it readily disrupts the strong intermolecular hydrogen bonding of the dicarboxylic acids, ensuring sharp, well-resolved peaks[3][4].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6​ .

  • Acquisition ( 1 H NMR): 400 MHz spectrometer, 16-64 scans, relaxation delay of 5 seconds to ensure complete relaxation for accurate integration[3].

  • Acquisition ( 13 C NMR): Proton-decoupled, >1024 scans.

  • Validation Check: The integral ratio of the aromatic protons to the aliphatic methylene protons (CH 2​ of the carboxymethyl group) must be exactly 3:2.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and trace impurity profiling. Mechanistic Rationale: LC-MS bridges the gap between separation and identification. For nitrobenzoic acids, Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI) is highly effective because the carboxylic acid groups readily lose a proton to form [M−H]− ions[5].

Self-Validating Protocol:

  • System Setup: UHPLC coupled to a Triple Quadrupole or Time-of-Flight (TOF) MS.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Note: Avoid non-volatile buffers like phosphate, which cause ion suppression and source fouling).

  • Ionization Mode: ESI in negative mode.

  • Validation Check: The extracted ion chromatogram (EIC) for m/z 224.0 (corresponding to [M−H]− of MW 225.15) must perfectly co-elute with the primary UV peak[1][2].

Data Integration and Cross-Validation

To establish absolute confidence, the data from all three techniques must be cross-referenced. Below is a summary matrix of expected results for a highly pure batch of 2-(Carboxymethyl)-4-nitrobenzoic acid.

Analytical TechniquePrimary Data OutputAcceptance Criteria for >99% PurityCross-Validation Role
HPLC-UV ChromatogramSingle major peak >99.0% Area Under Curve (AUC).Confirms absence of UV-active organic impurities.
1 H NMR Chemical Shifts & IntegralsAromatic protons (3H) ~7.8-8.5 ppm; Aliphatic (2H) ~3.9 ppm. No extraneous peaks.Confirms exact molecular connectivity; detects non-UV active solvents.
LC-MS (ESI-) Mass SpectrumBase peak at m/z 224.0 [M−H]− .Confirms the molecular weight of the main HPLC peak[5].

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation process, ensuring no analytical blind spots remain.

G A 2-(Carboxymethyl)-4-nitrobenzoic acid Sample Preparation B HPLC-UV Analysis (Purity & Quantitation) A->B C 1H & 13C NMR (Structural Elucidation) A->C D LC-MS (ESI-) (Mass Confirmation) A->D E Data Integration (Cross-Validation) B->E UV Purity % C->E Connectivity D->E m/z [M-H]- F Final CoA Generation (Validated Purity >99%) E->F

Caption: Orthogonal cross-validation workflow for 2-(Carboxymethyl)-4-nitrobenzoic acid.

Conclusion

By employing a self-validating, orthogonal approach, analytical scientists can definitively characterize complex intermediates like 2-(Carboxymethyl)-4-nitrobenzoic acid. HPLC provides the quantitative baseline, NMR maps the exact atomic framework, and LC-MS anchors the data with definitive molecular mass confirmation[3][5][6]. This triad of techniques ensures that any degradation, isomerism, or trace contamination is rigorously identified before the compound proceeds downstream in development.

References

  • PubChem. 2-(Carboxymethyl)-4-nitrobenzoic acid | CID 7172025. National Institutes of Health. Available at: [Link]

  • Analytical Chemistry. Quantitative Measurements in Continuous-Flow HPLC/NMR. ACS Publications. Available at: [Link]

  • OA Monitor Ireland. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography–mass spectrometry. Available at:[Link]

  • The Royal Society of Chemistry. Supporting Information (NMR Characterization of Nitrobenzoic Acids). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Carboxymethyl)-4-nitrobenzoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-(Carboxymethyl)-4-nitrobenzoic acid As a Senior Application Scientist, I frequently oversee the synthesis and utilization of complex organic intermediates. 2-(Carboxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-(Carboxymethyl)-4-nitrobenzoic acid

As a Senior Application Scientist, I frequently oversee the synthesis and utilization of complex organic intermediates. 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5), commonly known as 4-nitrohomophthalic acid, is a critical building block in drug development, notably utilized in the synthesis of activity-based probes for acyl-protein thioesterases[1]. However, its functional groups—specifically the nitroaromatic ring and carboxylic acids—dictate strict logistical and safety protocols.

This guide provides a self-validating system for managing this compound from benchtop handling to final destruction, ensuring both operator safety and environmental compliance.

Physicochemical Profile and Hazard Causality

To manage a chemical effectively, one must understand the mechanistic "why" behind its hazards. The presence of the nitro group (-NO2) significantly alters the electron density of the aromatic ring, increasing its reactivity profile, while the dicarboxylic acid moieties ensure moderate aqueous solubility but severe localized tissue irritation upon contact.

Table 1: Quantitative Data and Hazard Summary for CAS 39585-32-5

Property / SpecificationData / RequirementCausality / Rationale
Chemical Formula C9H7NO6[2]Determines combustion byproducts (NOx, COx).
Molecular Weight 225.15 g/mol [2]Relevant for stoichiometric calculations in neutralization.
Primary Hazards H315, H319, H335[3][4]Acidic protons cause direct tissue irritation; fine powder easily aerosolizes.
Incompatibilities Strong oxidizers, strong bases[5]Exothermic acid-base reactions; risk of rapid oxidation of the organic backbone.
Required PPE Nitrile gloves, safety goggles, N95/P100 respirator[5]Prevents dermal absorption and inhalation of irritating dust particles.

Spill Response and Containment Protocol

When a solid spill occurs, the immediate operational goal is to prevent aerosolization. Sweeping dry powder is a critical failure in laboratory safety as it disperses the respiratory irritant into the ambient air, violating standard exposure limits.

Step-by-Step Spill Cleanup Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • Don Advanced PPE: Ensure operators are wearing properly fitted N95 or P100 particulate respirators, chemical-resistant nitrile gloves, and unvented safety goggles[5].

  • Suppress Dust Formation: Lightly mist the spilled powder with a compatible inert solvent (e.g., a small amount of water or damp paper towels) to bind the particles[6]. Do not flood the area, as this will spread the dissolved acid.

  • Mechanical Collection: Using a non-sparking scoop or damp absorbent pads, carefully collect the bound material without generating dust[6].

  • Primary Packaging: Transfer the collected waste and all contaminated cleanup materials (wipes, gloves) into a high-density polyethylene (HDPE) hazardous waste container with a secure lid.

  • Surface Decontamination: Wipe down the affected benchtop or floor with a mild alkaline solution (like dilute sodium bicarbonate) to neutralize residual trace acids, followed by a final deionized water wipe.

SpillResponse A Detect Solid Spill (CAS 39585-32-5) B Assess Extent & Secure Area A->B C Don Appropriate PPE (Respirator, Nitrile, Goggles) B->C D Suppress Dust & Collect (Use Damp Wipes) C->D E Package in Sealed HDPE D->E F Decontaminate Surface (Mild Alkaline Wash) E->F

Sequential workflow for safe containment and cleanup of CAS 39585-32-5 spills.

The Causality of Disposal: Why Incineration?

Disposal of 2-(Carboxymethyl)-4-nitrobenzoic acid must be managed via a licensed hazardous waste vendor. It cannot be flushed down the drain, even if neutralized[3][5].

The Mechanistic Rationale: While the carboxylic acid groups can be neutralized to form water-soluble sodium salts, the nitroaromatic ring is highly recalcitrant to standard biological wastewater treatment processes. Furthermore, nitroaromatics pose significant aquatic toxicity risks. Therefore, the only self-validating method of total destruction is high-temperature thermal degradation .

During incineration (>1000°C), the compound undergoes homolytic cleavage and oxidation. However, the nitrogen in the nitro group (-NO2) is converted into nitrogen oxides (NOx), which are potent environmental pollutants. To mitigate this, the chemical incinerator must be equipped with an alkaline afterburner and scrubber system to capture and neutralize the NOx gases before atmospheric release[5].

Step-by-Step Disposal Preparation Methodology:

  • Waste Segregation: Keep 2-(Carboxymethyl)-4-nitrobenzoic acid waste strictly separated from strong oxidizing agents and heavy metals to prevent unintended reactions in the waste drum[5].

  • Containerization: Store accumulated waste in a sealed, chemically compatible container (e.g., amber glass or HDPE).

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic/Irritant Solid - Contains 2-(Carboxymethyl)-4-nitrobenzoic acid".

  • Vendor Handoff: Transfer the sealed, documented containers to an EPA/RCRA-compliant (or local equivalent) environmental services vendor for transport to a chemical incineration facility[3][4].

DisposalRouting A Solid Chemical Waste (CAS 39585-32-5) B Segregate from Incompatibles (Strong Oxidizers/Bases) A->B C Label as Hazardous Waste (Toxic/Irritant) B->C D Licensed Vendor Transport C->D E High-Temperature Incineration (>1000°C) D->E F Alkaline Scrubber Treatment (NOx Neutralization) E->F

Logistical routing and thermal destruction pathway for nitroaromatic chemical waste.

References

  • Safety Data Sheet: 4-Nitrobenzoic acid Source: Carl ROTH URL:[Link]

  • Development of an activity-based probe for acyl-protein thioesterases Source: Semantic Scholar URL:[Link]

Sources

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